2-Iodo-6-methoxypyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-6-methoxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZWVUZALRZRLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437555 | |
| Record name | 2-Iodo-6-methoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58139-03-0 | |
| Record name | 2-Iodo-6-methoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 58139-03-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Iodo-6-methoxypyrazine: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of 2-Iodo-6-methoxypyrazine. This heterocyclic compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other functional molecules.
Core Chemical Properties
This compound is a solid aromatic compound. Its core physical and chemical properties are summarized in the table below, providing a foundational dataset for its use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₅H₅IN₂O | [1] |
| Molecular Weight | 236.01 g/mol | |
| CAS Number | 58139-03-0 | |
| Appearance | Solid | |
| Melting Point | 36.6-38.1 °C | |
| SMILES String | COc1cncc(I)n1 | |
| InChI Key | NSZWVUZALRZRLQ-UHFFFAOYSA-N |
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyrazine ring. Another singlet would be observed for the methoxy group protons (-OCH₃), typically appearing further upfield.
-
¹³C NMR: The carbon NMR spectrum would display five distinct signals. The carbon atom bonded to the iodine would be significantly shifted downfield. The carbon atoms of the pyrazine ring would appear in the aromatic region, and a signal for the methoxy carbon would be present in the upfield region (typically 55-65 ppm).[2]
Infrared (IR) Spectroscopy
The IR spectrum would likely exhibit characteristic absorption bands for:
-
C-H stretching (aromatic): Around 3000-3100 cm⁻¹.[3]
-
C-H stretching (aliphatic, -OCH₃): Just below 3000 cm⁻¹.[3]
-
C=N and C=C stretching (aromatic ring): In the 1400-1600 cm⁻¹ region.[3]
-
C-O stretching (ether): A strong band typically in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M+) would be observed at m/z 236.[1] Common fragmentation patterns would involve the loss of a methyl group (-CH₃) from the methoxy moiety, the loss of the entire methoxy group (-OCH₃), or the loss of the iodine atom.[4][5] The presence of iodine would also result in a characteristic isotopic pattern.
Chemical Synthesis and Reactivity
This compound is primarily used as a building block in organic synthesis. Its reactivity is dominated by the carbon-iodine bond, which makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions.
Synthesis
While a specific, detailed laboratory synthesis protocol for this compound is not widely published, its biosynthesis has been described as occurring in the fungus Chondromyces crocatus. This pathway involves the reaction of an acetaldehyde derivative with methoxyacetone phosphate.[6] Laboratory synthesis would typically involve the iodination of a pre-existing methoxypyrazine ring.
Reactivity in Cross-Coupling Reactions
The presence of the iodo-substituent on the electron-deficient pyrazine ring makes this compound an ideal electrophilic partner in a variety of cross-coupling reactions. These reactions are fundamental in medicinal chemistry for creating complex molecular architectures.
-
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron species (like a boronic acid or ester) to form a new carbon-carbon bond. This is a powerful method for synthesizing biaryl compounds.[7][8][9]
-
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, providing access to substituted alkynylpyrazines.[10][11]
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. It is a key method for synthesizing arylamines, which are common motifs in pharmaceuticals.[12][13][14]
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
The following provides a generalized workflow for a cross-coupling reaction, which would require specific optimization for each substrate and catalyst system.
Materials:
-
This compound (1 equivalent)
-
Coupling partner (e.g., boronic acid, alkyne, or amine) (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required)
-
Base (e.g., K₂CO₃, Cs₂CO₃, t-BuOK) (2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound, the coupling partner, the palladium catalyst, ligand (if used), and the base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and/or brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired coupled product.
References
- 1. PubChemLite - this compound (C5H5IN2O) [pubchemlite.lcsb.uni.lu]
- 2. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | 58139-03-0 | ICA13903 [biosynth.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Iodo-6-methoxypyrazine (CAS 58139-03-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Iodo-6-methoxypyrazine, a key heterocyclic building block in synthetic and medicinal chemistry. This document consolidates available physicochemical data, outlines plausible synthetic strategies, and explores its application in the development of novel bioactive molecules.
Core Physicochemical Properties
This compound is a solid, aromatic compound that serves as a versatile intermediate. Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 58139-03-0 | N/A |
| Molecular Formula | C₅H₅IN₂O | N/A |
| Molecular Weight | 236.01 g/mol | N/A |
| Appearance | Solid | N/A |
| Melting Point | 36.6-38.1 °C | N/A |
| Boiling Point | 257.971 °C at 760 mmHg | N/A |
| SMILES | COc1cncc(I)n1 | N/A |
| InChI | 1S/C5H5IN2O/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3 | N/A |
Synthesis and Experimental Protocols
Proposed Synthesis Route 1: Iodination of 2-Methoxypyrazine
This approach involves the direct electrophilic iodination of commercially available 2-methoxypyrazine. The pyrazine ring is electron-deficient, making electrophilic substitution challenging. Therefore, harsh iodinating conditions may be required.
Reaction Scheme:
Caption: Proposed Iodination of 2-Methoxypyrazine.
Detailed Experimental Protocol (Hypothetical):
-
Materials: 2-Methoxypyrazine, Iodine (I₂), Sodium periodate (NaIO₄), Concentrated sulfuric acid (95-98%).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add sodium periodate to concentrated sulfuric acid.
-
Add elemental iodine portion-wise to the cooled solution, maintaining the temperature below 10 °C. Stir until a dark brown solution of the iodinating agent is formed.
-
Dissolve 2-methoxypyrazine in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Slowly add the 2-methoxypyrazine solution to the iodinating mixture dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with a sodium thiosulfate solution to remove any remaining iodine, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Proposed Synthesis Route 2: Sandmeyer Reaction of 2-Amino-6-methoxypyrazine
This classic transformation involves the conversion of an amino group to a diazonium salt, which is then displaced by iodide. This route may offer better regioselectivity.
Reaction Scheme:
Caption: Proposed Sandmeyer Reaction.
Detailed Experimental Protocol (Hypothetical):
-
Materials: 2-Amino-6-methoxypyrazine, Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Potassium iodide (KI).
-
Procedure:
-
Dissolve 2-amino-6-methoxypyrazine in dilute sulfuric acid and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Effervescence (nitrogen gas evolution) should be observed.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent, and wash the organic layer with sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
-
Spectroscopic Characterization (Predicted)
As experimental spectra for this compound are not publicly available, this section provides predicted data based on the analysis of its structure and known spectral data of similar compounds.
| Technique | Predicted Features |
| ¹H NMR | Two singlets in the aromatic region (δ 8.0-8.5 ppm) corresponding to the two pyrazine protons. A singlet around δ 4.0 ppm for the methoxy group protons. |
| ¹³C NMR | Four signals are expected in the aromatic region. The carbon bearing the iodine atom would be at a lower field (δ ~90-100 ppm), while the carbon attached to the methoxy group would be significantly downfield (δ ~160-165 ppm). The other two pyrazine carbons would appear between δ 135-150 ppm. A signal for the methoxy carbon is expected around δ 55 ppm. |
| Mass Spec. (EI) | The molecular ion peak (M⁺) would be observed at m/z 236. A characteristic fragmentation pattern would likely involve the loss of a methyl radical (M-15) to give a peak at m/z 221, and potentially the loss of iodine (M-127) to give a fragment at m/z 109. |
| IR Spectroscopy | C-H stretching of the aromatic ring (~3050-3100 cm⁻¹). C=N and C=C stretching vibrations of the pyrazine ring (1500-1600 cm⁻¹). C-O stretching of the methoxy group (~1250 cm⁻¹ and ~1050 cm⁻¹). C-I stretching vibration in the fingerprint region (<600 cm⁻¹). |
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block in medicinal chemistry due to the reactivity of the carbon-iodine bond, which allows for the introduction of various functionalities through cross-coupling reactions.
Role as a Synthetic Intermediate
The iodo-substituent makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.
Caption: Synthetic Utility in Drug Discovery.
-
Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids introduces new aromatic systems, creating biaryl structures common in kinase inhibitors and other therapeutic agents.
-
Sonogashira Coupling: Coupling with terminal alkynes provides access to alkynyl-pyrazines, which can be further functionalized or used as key structural elements.
-
Buchwald-Hartwig Amination: The introduction of primary or secondary amines allows for the synthesis of various amino-pyrazine derivatives, a motif present in many biologically active compounds.
While specific examples of marketed drugs derived directly from this compound are not prominent in the public domain, its structural motifs are relevant to compounds investigated for a range of therapeutic areas, including oncology and infectious diseases. The pyrazine core is a known bioisostere for other aromatic systems and is present in several approved drugs.
Safety and Handling
This compound is classified as hazardous and should be handled with appropriate safety precautions by trained personnel.
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity | Acute Tox. 4 (Oral) | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Skin Irrit. 2 | H315: Causes skin irritation. |
| Eye Damage/Irritation | Eye Dam. 1 | H318: Causes serious eye damage. |
| STOT | STOT SE 3 | H335: May cause respiratory irritation. |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its utility stems from the presence of a reactive iodo-substituent on the methoxypyrazine core, which allows for a wide range of synthetic transformations through modern cross-coupling methodologies. While detailed public data on its synthesis and spectral characterization is sparse, its potential for generating diverse chemical libraries makes it a compound of significant interest for researchers and scientists in pharmaceutical and chemical development. Proper safety protocols are essential when handling this compound.
A Technical Guide to the Physical Properties of 2-Iodo-6-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-Iodo-6-methoxypyrazine, a heterocyclic aromatic compound of interest in various scientific domains. This document summarizes key physical data, outlines relevant experimental methodologies, and presents a putative biosynthetic pathway.
Core Physical Properties
The physical characteristics of this compound are fundamental to its application in research and development. A summary of its key properties is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C₅H₅IN₂O | [1] |
| Molecular Weight | 236.01 g/mol | [1] |
| Melting Point | 36.6-38.1 °C | [1] |
| CAS Number | 58139-03-0 | [1] |
| Physical Form | Solid | [1] |
| Density | Data not readily available | |
| Solubility | Data not readily available |
Experimental Protocols
The determination of the physical properties of organic compounds such as this compound relies on established laboratory techniques. While specific experimental details for this compound are not extensively published, the following general protocols are applicable.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity and is determined by observing the temperature range over which the substance transitions from a solid to a liquid state.[2] A common method involves using a melting point apparatus, such as a Thiele tube or a digital instrument.[2]
General Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube, which is sealed at one end.[3][4]
-
The capillary tube is placed in a heating block or oil bath along with a calibrated thermometer.[2][4]
-
The sample is heated slowly and evenly.[2]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis
Gas chromatography-mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, including pyrazine derivatives.[5][6]
General Procedure:
-
Sample Preparation: The sample containing the pyrazine derivative is dissolved in a suitable volatile solvent. For complex matrices, a sample extraction technique such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may be employed to isolate the analytes.[7]
-
Injection: A small volume of the prepared sample is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column coated with a stationary phase. Separation of the components is achieved based on their different affinities for the stationary phase and their volatilities.[5]
-
Detection (Mass Spectrometry): As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio.[5]
-
Data Analysis: The mass spectrum of each component is recorded, providing a unique fragmentation pattern that can be used for identification by comparison with spectral libraries. The retention time, the time it takes for a compound to travel through the column, is also a key identifier.[5]
Putative Biosynthetic Pathway
While detailed enzymatic studies are limited, a plausible biosynthetic pathway for this compound has been proposed to occur in the myxobacterium Chondromyces crocatus.[8] This pathway highlights the transformation of basic metabolic precursors into the final complex molecule.
Caption: Proposed biosynthetic pathway of this compound.
This proposed pathway begins with the decarboxylation of pyruvic acid to form acetaldehyde.[8] This is followed by the iodination of acetaldehyde using methyl iodide to produce 2-iodoacetaldehyde.[8] The subsequent reaction with methoxyacetone phosphate leads to the formation of methyl pyruvate, which then undergoes a final condensation and cyclization to yield this compound.[8] Further research is required to fully elucidate the enzymatic machinery and intermediates involved in this pathway.
References
- 1. This compound 95 58139-03-0 [sigmaaldrich.com]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hpst.cz [hpst.cz]
- 8. This compound | 58139-03-0 | ICA13903 [biosynth.com]
An In-Depth Technical Guide to the Molecular Structure of 2-Iodo-6-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and key chemical data of 2-Iodo-6-methoxypyrazine. This compound is a halogenated derivative of methoxypyrazine, a class of molecules with significant interest in the fields of medicinal chemistry and materials science. This document collates available data on its chemical identity, physical properties, and spectroscopic characteristics. While detailed experimental protocols for its synthesis and specific biological activities are not extensively reported in publicly accessible literature, this guide furnishes a foundational understanding of the molecule's core attributes.
Chemical Identity and Properties
This compound is a substituted aromatic heterocycle. The pyrazine ring, a six-membered ring containing two nitrogen atoms at positions 1 and 4, is functionalized with an iodine atom at the 2-position and a methoxy group at the 6-position.
| Identifier | Value |
| IUPAC Name | This compound |
| Chemical Formula | C₅H₅IN₂O |
| Molecular Weight | 236.01 g/mol |
| CAS Number | 58139-03-0 |
| SMILES String | COC1=CN=CC(=N1)I |
| InChI | InChI=1S/C5H5IN2O/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3 |
| InChIKey | NSZWVUZALRZRLQ-UHFFFAOYSA-N |
| Physical Property | Value | Source |
| Melting Point | 36.6-38.1 °C | Sigma-Aldrich |
| Boiling Point | 258 °C | Biosynth |
| Form | Solid | Sigma-Aldrich |
Synthesis
Hypothetical Synthetic Workflow:
Caption: Hypothetical synthesis workflow for this compound.
Spectroscopic Data
Specific, experimentally obtained spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely published. The following sections provide predicted data and analysis based on the known spectroscopy of related pyrazine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyrazine ring, and a singlet in the aliphatic region for the methoxy group protons.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrazine-H | ~8.0-8.5 | Doublet |
| Pyrazine-H | ~8.0-8.5 | Doublet |
| -OCH₃ | ~4.0 | Singlet |
¹³C NMR: The carbon-13 NMR spectrum would be expected to show five distinct signals corresponding to the five carbon atoms in different chemical environments.
| Carbon | Predicted Chemical Shift (ppm) |
| C-I | ~90-100 |
| C-OCH₃ | ~160-165 |
| Pyrazine-C | ~135-145 |
| Pyrazine-C | ~135-145 |
| -OCH₃ | ~55-60 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would likely exhibit characteristic absorption bands for the C-H, C=N, C=C, and C-O functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch (-OCH₃) | 2850-2960 | Medium |
| C=N and C=C Stretch (Pyrazine ring) | 1400-1600 | Medium to Strong |
| C-O Stretch (Methoxy) | 1000-1300 | Strong |
| C-I Stretch | 500-600 | Medium |
Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 236. Key fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The loss of the iodine atom would also be a significant fragmentation pathway.
| m/z | Proposed Fragment |
| 236 | [M]⁺ |
| 221 | [M - CH₃]⁺ |
| 193 | [M - CH₃ - CO]⁺ |
| 109 | [M - I]⁺ |
Biological Activity and Drug Development Potential
While specific studies on the biological activity of this compound are limited, the broader class of pyrazine derivatives has attracted significant attention in drug discovery.[2][3] Pyrazine-containing molecules exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2]
Potential as Kinase Inhibitors
The pyrazine scaffold is present in several approved kinase inhibitor drugs.[2] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, interacting with key amino acid residues in the hinge region of kinase active sites. Molecular docking studies on other pyrazine derivatives have demonstrated their potential to bind to various kinases, such as PIM-1 kinase and tyrosine kinases.[3][4]
Antimicrobial Properties
This compound has been reported to inhibit the growth of microorganisms and is suggested for use in the production of antibiotics.[5] The presence of the iodine atom may contribute to its antimicrobial activity, as halogenated compounds often exhibit enhanced biological effects.
Logical Relationship for Drug Discovery Exploration:
Caption: Logical flow for investigating the drug discovery potential of this compound.
Conclusion
This compound is a well-defined chemical entity with potential for further exploration in medicinal chemistry and materials science. This guide has summarized its fundamental molecular and physical properties based on available data. The lack of detailed, publicly accessible experimental protocols and comprehensive spectroscopic and biological data highlights an opportunity for further research to fully characterize this compound and unlock its potential applications. Future studies should focus on developing a robust synthesis method, acquiring and interpreting detailed spectroscopic data, and conducting biological assays to elucidate its mechanism of action and therapeutic potential.
References
An In-depth Technical Guide to the Synthesis of 2-Iodo-6-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic route to 2-Iodo-6-methoxypyrazine, a valuable heterocyclic intermediate in medicinal chemistry and materials science. The synthesis is achieved through the diazotization of 2-amino-6-methoxypyrazine followed by an in-situ iodination reaction, a variant of the Sandmeyer reaction. This method offers a reliable and scalable approach to this key building block.
Core Synthesis Route: Diazotization-Iodination
The principal method for the synthesis of this compound involves a two-step, one-pot process starting from 2-amino-6-methoxypyrazine. The primary amino group is first converted to a diazonium salt using a nitrosating agent, typically sodium nitrite, in an acidic medium. This intermediate is then subjected to a nucleophilic substitution with an iodide source, such as potassium iodide, to yield the final product.
The overall transformation is as follows:
Spectral Data Analysis of 2-Iodo-6-methoxypyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-6-methoxypyrazine is a halogenated derivative of methoxypyrazine, a class of compounds that are of interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. The introduction of an iodine atom provides a site for further chemical modification, making it a potentially valuable intermediate in the synthesis of novel compounds. This technical guide provides a summary of available spectral data and outlines the standard methodologies for the spectroscopic analysis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below. This data is essential for sample handling, preparation, and interpretation of spectral results.
| Property | Value | Source |
| Molecular Formula | C₅H₅IN₂O | --INVALID-LINK-- |
| Molecular Weight | 236.01 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 36.6-38.1 °C | --INVALID-LINK-- |
| CAS Number | 58139-03-0 | --INVALID-LINK-- |
Predicted Spectral Data
While experimental spectra are not available, predicted data can offer insights into the expected spectral features of this compound.
Mass Spectrometry (MS)
Predicted collision cross-section (CCS) values provide information about the ion's shape and can be useful in advanced mass spectrometry techniques.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 236.95194 | 128.0 |
| [M+Na]⁺ | 258.93388 | 130.7 |
Data sourced from PubChem.
Experimental Protocols
The following sections detail the standard methodologies for acquiring NMR, IR, and MS spectra for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and should be free from interfering proton signals.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Standard parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: Use a high-resolution NMR spectrometer, often the same instrument as for ¹H NMR.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR.
-
Data Processing: Process the data similarly to ¹H NMR. Chemical shifts are reported in ppm relative to TMS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol:
-
Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Analysis: Acquire the IR spectrum of the sample. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C-H, C=N, C-O, C-I bonds).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Electron Ionization (EI)-MS Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.
An In-depth Technical Guide to the Solubility of 2-Iodo-6-methoxypyrazine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Iodo-6-methoxypyrazine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for researchers to determine solubility in various organic solvents. It includes detailed experimental protocols and the known physicochemical properties of the compound.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₅H₅IN₂O | |
| Molecular Weight | 236.01 g/mol | |
| Appearance | Solid | |
| Melting Point | 36.6-38.1 °C | |
| CAS Number | 58139-03-0 |
Qualitative Solubility Assessment
While precise quantitative data is scarce, the general principles of solubility suggest that this compound, as a polar aromatic heterocyclic compound, is expected to be soluble in polar organic solvents.[1][2] This is attributed to the presence of nitrogen atoms in the pyrazine ring and the methoxy group, which can participate in dipole-dipole interactions and potentially hydrogen bonding with protic solvents.[1] Conversely, its solubility is expected to be low in non-polar solvents.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents has not been extensively published. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording experimentally determined solubility values.
| Solvent | Molarity (mol/L) | g/100 mL | Temperature (°C) | Method Used |
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Acetonitrile | ||||
| Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Tetrahydrofuran (THF) | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Chloroform |
Experimental Protocols for Solubility Determination
To empower researchers in their work with this compound, two detailed experimental protocols for determining its solubility in organic solvents are provided below.
Equilibrium Solubility Method (Shake-Flask)
This is a traditional and highly reliable method for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For finer suspensions, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility can be expressed in various units, such as mol/L or g/100 mL.
High-Throughput Kinetic Solubility Assay (UV-Vis Method)
This method is suitable for rapid screening of solubility in multiple solvents, particularly in a drug discovery setting. It relies on the precipitation of the compound from a stock solution.
Objective: To rapidly estimate the kinetic solubility of this compound in various solvents.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Selected organic solvents
-
96-well microplates (UV-transparent)
-
Multichannel pipette
-
Plate reader with UV-Vis capabilities
-
Plate shaker
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-20 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the same organic solvent that will be used for the solubility measurement. This will serve as the calibration curve.
-
Solubility Measurement: In a separate 96-well plate, add a small, fixed volume of the DMSO stock solution to a larger volume of each of the test organic solvents. The final DMSO concentration should be kept low (e.g., < 5%) to minimize its co-solvent effect.
-
Precipitation and Equilibration: Seal the plate and shake it for a set period (e.g., 1-2 hours) at a constant temperature. This allows for the precipitation of the compound that is insoluble at that concentration.
-
Analysis: Measure the absorbance of each well at the wavelength of maximum absorbance (λmax) for this compound using a plate reader.
-
Data Interpretation: The highest concentration at which no precipitation is observed (i.e., the absorbance is still on the linear part of the calibration curve) is taken as the kinetic solubility. Alternatively, the point at which the absorbance plateaus or becomes non-linear can be used to determine the solubility limit.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the equilibrium solubility method.
Caption: Experimental workflow for equilibrium solubility determination.
References
Technical Guide: Stability and Storage of 2-Iodo-6-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the stability and recommended storage conditions for 2-Iodo-6-methoxypyrazine (CAS No: 58139-03-0). The information is compiled from chemical supplier data and extrapolated from the known behavior of structurally related compounds.
Chemical and Physical Properties
A summary of the known properties of this compound is presented in the table below. This data is primarily sourced from information provided by chemical suppliers.
| Property | Value | Source |
| CAS Number | 58139-03-0 | Sigma-Aldrich |
| Molecular Formula | C₅H₅IN₂O | Sigma-Aldrich |
| Molecular Weight | 236.01 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 36.6-38.1 °C | Sigma-Aldrich |
| Purity | ≥95% | Sigma-Aldrich |
Stability Profile
2.1. Thermal Stability
While specific data on the thermal decomposition of this compound is unavailable, iodinated aromatic compounds can be susceptible to thermal degradation. The relatively low melting point suggests that the compound should be protected from high temperatures to prevent decomposition. Thermal decomposition of similar heterocyclic compounds can lead to the elimination of iodine and the formation of various degradation products.
2.2. Photostability
Methoxypyrazines, a class of compounds to which this compound belongs, are known to be sensitive to light. Studies on methoxypyrazines in viticulture and winemaking have shown that light exposure can lead to a decrease in their concentration. Therefore, it is highly probable that this compound is light-sensitive and should be protected from light to prevent photochemical degradation.
2.3. Chemical Stability
The reactivity of this compound with common laboratory reagents has not been extensively documented. However, the presence of an iodine atom on the pyrazine ring suggests potential reactivity in certain chemical reactions, such as cross-coupling reactions. The methoxy group may be susceptible to cleavage under strong acidic conditions.
Recommended Storage and Handling
Based on the available information and general best practices for handling halogenated and light-sensitive organic compounds, the following storage and handling procedures are recommended.
3.1. Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended. | To minimize the risk of thermal degradation, especially given the low melting point. |
| Light | Store in an amber or opaque container, protected from light. | To prevent potential photochemical decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent potential oxidation or reaction with atmospheric moisture. |
| Container | Use a tightly sealed container to prevent moisture ingress and sublimation. | To maintain the purity and integrity of the compound. |
3.2. Handling Precautions
Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.
Experimental Protocols
Specific, validated experimental protocols for the stability testing of this compound are not publicly available. However, a general approach to assessing the stability of a new chemical entity, based on ICH guidelines, would involve the following:
-
Forced Degradation Studies: Exposing the compound to stress conditions such as heat (e.g., 60°C), light (photostability chamber), humidity (e.g., 80% RH), and solutions of varying pH (e.g., 0.1 N HCl, 0.1 N NaOH) to identify potential degradation products and pathways.
-
Long-Term Stability Studies: Storing the compound under recommended storage conditions for an extended period (e.g., 12, 24, 36 months) and periodically testing for purity and degradation products.
-
Accelerated Stability Studies: Storing the compound at elevated temperature and humidity (e.g., 40°C / 75% RH) for a shorter duration (e.g., 6 months) to predict the long-term stability.
Analysis in these studies would typically be performed using a stability-indicating HPLC method, capable of separating the parent compound from any degradation products.
Visualizations
Logical Workflow for Handling and Storage
The following diagram illustrates a logical workflow for the proper handling and storage of this compound to maintain its stability.
Hypothetical Degradation Pathway
This diagram illustrates a hypothetical degradation pathway for this compound under stress conditions, such as exposure to light and/or heat. This is a theoretical representation and has not been experimentally verified.
Commercial Availability and Synthetic Insights for 2-Iodo-6-methoxypyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the commercial availability of 2-Iodo-6-methoxypyrazine, a key intermediate in the synthesis of various heterocyclic compounds. The document outlines its chemical properties, compiles data from commercial suppliers, and presents a generalized synthetic protocol. Visual diagrams are included to illustrate procurement and experimental workflows.
Chemical Properties and Identifiers
This compound is a halogenated aromatic ether. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 58139-03-0 | [1] |
| Molecular Formula | C₅H₅IN₂O | [1] |
| Molecular Weight | 236.01 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 36.6-38.1 °C | [1] |
| SMILES String | COc1cncc(I)n1 | [1] |
| InChI Key | NSZWVUZALRZRLQ-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 1.6 | [2] |
| Monoisotopic Mass | 235.94466 Da | [2] |
Commercial Availability
The commercial availability of this compound is limited. While previously available from major suppliers like Sigma-Aldrich, it is now listed as a discontinued product.[1] However, it can be sourced from specialized chemical providers, often on a synthesis-on-demand basis.
| Supplier | Product Code | Purity | Available Quantities | Lead Time | Notes |
| Biosynth | ICA13903 | >95% | 10 g | 3-4 weeks* | Used as an intermediate.[3] |
Note: Non-stock prices and lead times are subject to change. It is advisable to request a quote for bulk quantities.
Procurement Workflow
The process of acquiring this compound for research or development purposes typically follows the workflow outlined below.
Caption: Procurement workflow for this compound.
Experimental Protocols: Synthesis of this compound
Reaction Principle: Electrophilic aromatic substitution on 2-methoxypyrazine using an iodinating agent.
Proposed Reagents and Materials:
-
2-Methoxypyrazine (starting material)
-
N-Iodosuccinimide (NIS) or Iodine (I₂) with an oxidizing agent (e.g., periodic acid, silver sulfate)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile, or Sulfuric Acid)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Chromatography supplies for purification (e.g., silica gel)
Generalized Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, dissolve 2-methoxypyrazine (1.0 equivalent) in the chosen anhydrous solvent.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add the iodinating agent (e.g., N-Iodosuccinimide, 1.1 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains low.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield this compound.
Generalized Experimental Workflow for Use as an Intermediate
This compound is a valuable intermediate for introducing the 6-methoxypyrazin-2-yl moiety into a target molecule, typically through cross-coupling reactions.
Caption: Use of this compound as a chemical intermediate.
This guide provides a foundational understanding of the commercial landscape and synthetic considerations for this compound. Researchers are encouraged to consult the cited resources and perform appropriate safety and experimental optimizations.
References
2-Iodo-6-methoxypyrazine: A Versatile Scaffold for Kinase Inhibitor Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodo-6-methoxypyrazine is a halogenated heterocyclic compound that has emerged as a valuable and versatile building block in medicinal chemistry. Its strategic substitution with an iodine atom at the 2-position and a methoxy group at the 6-position provides two distinct points for chemical modification, making it an ideal scaffold for the synthesis of diverse molecular libraries. This technical guide explores the significant research applications of this compound, with a primary focus on its utility in the development of potent kinase inhibitors for cancer therapy. Detailed experimental protocols for key synthetic transformations, quantitative data on the biological activity of its derivatives, and a comprehensive overview of the relevant signaling pathways are presented.
Introduction
Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that are prevalent in numerous biologically active molecules and natural products. The inherent electronic properties and structural features of the pyrazine ring make it a privileged scaffold in drug discovery. This compound, in particular, serves as a key intermediate in the synthesis of complex organic molecules due to the reactivity of the C-I bond in transition metal-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of a wide array of aryl and alkynyl substituents at the 2-position, while the methoxy group at the 6-position can be readily converted to other functional groups, such as an amino group, enabling further derivatization.
Recent research has highlighted the potential of 2,6-disubstituted pyrazine derivatives as potent inhibitors of protein kinases, particularly Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[1][2] These kinases are frequently overexpressed in various human cancers and play crucial roles in regulating cell proliferation, survival, and apoptosis.[3][4] Consequently, the development of dual CK2/PIM kinase inhibitors has become a promising strategy in oncology. This guide will delve into the practical applications of this compound as a starting material for the synthesis of such inhibitors.
Synthetic Applications: Gateway to Kinase Inhibitors
The primary application of this compound in drug discovery lies in its utility as a scaffold for generating libraries of 2,6-disubstituted pyrazines via palladium-catalyzed cross-coupling reactions. The two most prominent and effective methods are the Suzuki-Miyaura coupling for the formation of C-C bonds with arylboronic acids and the Sonogashira coupling for the formation of C-C bonds with terminal alkynes.
Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-6-methoxypyrazines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl compounds. In the context of this compound, this reaction allows for the introduction of a variety of substituted aryl and heteroaryl groups at the 2-position.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A representative experimental protocol for the Suzuki-Miyaura coupling of a 2-iodo-6-aminopyrazine derivative (a common intermediate derived from this compound) with an arylboronic acid is detailed below.
Materials:
-
2-Amino-6-iodopyrazine
-
Substituted arylboronic acid (e.g., 4-(methoxycarbonyl)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DME, or toluene/ethanol mixture)
-
Anhydrous reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 2-amino-6-iodopyrazine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Add the palladium catalyst (0.05 - 0.10 eq.).
-
Add the anhydrous solvent to the flask.
-
Stir the reaction mixture at a specified temperature (typically between 80-110 °C) for a designated time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-aminopyrazine derivative.
Sonogashira Coupling for the Synthesis of 2-Alkynyl-6-methoxypyrazines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing 2-alkynyl-6-methoxypyrazine derivatives, which can serve as key intermediates for further functionalization or as final bioactive compounds.
Experimental Protocol: General Procedure for Sonogashira Coupling
The following is a general experimental protocol for the Sonogashira coupling of a 2-iodo-6-aminopyrazine derivative with a terminal alkyne.
Materials:
-
2-Amino-6-iodopyrazine
-
Terminal alkyne (e.g., a substituted phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Solvent (e.g., THF or DMF)
-
Anhydrous reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 2-amino-6-iodopyrazine (1.0 eq.), the palladium catalyst (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).
-
Add the anhydrous solvent, followed by the base.
-
Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-alkynyl-6-aminopyrazine derivative.
Application in Kinase Inhibitor Development: Targeting CK2 and PIM Kinases
The 2,6-disubstituted pyrazine scaffold, readily accessible from this compound, has proven to be a highly effective pharmacophore for the inhibition of CK2 and PIM kinases. These kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer.
The CK2 and PIM Kinase Signaling Pathways
CK2 is a constitutively active serine/threonine kinase that phosphorylates a vast number of substrates involved in cell cycle progression, DNA repair, and apoptosis suppression.[5] PIM kinases (PIM1, PIM2, and PIM3) are also serine/threonine kinases that play critical roles in cell survival, proliferation, and resistance to apoptosis.[4] Both CK2 and PIM kinases are overexpressed in a wide range of human malignancies, and their inhibition can lead to cancer cell death.[3]
The diagram above illustrates the central role of CK2 and PIM kinases in promoting cell proliferation and inhibiting apoptosis through various downstream effectors. 2,6-Disubstituted pyrazine inhibitors act by blocking the catalytic activity of both CK2 and PIM kinases, thereby disrupting these pro-survival signals.
Quantitative Data: Biological Activity of 2,6-Disubstituted Pyrazine Derivatives
The following table summarizes the in vitro inhibitory activity of representative 2,6-disubstituted pyrazine derivatives against CK2 and PIM kinases. These compounds are structurally analogous to those that can be synthesized from this compound.
| Compound ID | R¹ Substituent (at C2) | R² Substituent (at C6) | CK2 IC₅₀ (nM) | PIM1 IC₅₀ (nM) | PIM3 IC₅₀ (nM) | Reference |
| 1 | 4-Carboxyphenyl | 6-Isopropoxyindole | 9 | <3 | 5 | [6] |
| 2 | 4-Carboxyphenyl | ortho-Methoxyaniline | 5 | 100 | 150 | [6] |
| 3 | 3-Thiophenecarboxylic acid | Aminoalkylindazole | 12 | 25 | ND | [2] |
| 4 | 4-Carboxyphenyl | 6-Isopropylaminoindazole | 9 | <3 | 5 | [6] |
| ND: Not Determined |
Experimental Workflow for Inhibitor Synthesis and Evaluation
The development of novel kinase inhibitors from this compound follows a structured workflow, from initial synthesis to biological evaluation.
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and adaptable starting material for the synthesis of potent kinase inhibitors, particularly dual CK2/PIM inhibitors with potential applications in cancer therapy. The ease of functionalization at both the 2- and 6-positions through robust and well-established cross-coupling methodologies allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The promising biological data for 2,6-disubstituted pyrazine derivatives underscore the potential of this scaffold in drug discovery.
Future research in this area will likely focus on the optimization of the pharmacokinetic and pharmacodynamic properties of these inhibitors to enhance their in vivo efficacy and safety profiles. Furthermore, the versatility of the this compound core could be exploited to explore inhibitors of other kinase families or to develop probes for chemical biology research. The continued exploration of this privileged scaffold holds significant promise for the discovery of novel therapeutics for a range of human diseases.
References
- 1. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 | MDPI [mdpi.com]
- 2. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-permeable dual inhibitors of protein kinases CK2 and PIM-1: structural features and pharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Kinase CK2 - A Key Suppressor of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The C-I Bond in 2-Iodo-6-methoxypyrazine: A Gateway to Novel Pyrazine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine moiety is a critical pharmacophore found in numerous biologically active compounds and pharmaceuticals. Functionalization of the pyrazine ring is therefore of significant interest in medicinal chemistry and materials science. 2-Iodo-6-methoxypyrazine serves as a versatile building block for the synthesis of a wide array of substituted pyrazine derivatives. The carbon-iodine (C-I) bond in this molecule is particularly amenable to a variety of transition metal-catalyzed cross-coupling reactions, offering a powerful tool for the introduction of diverse substituents onto the pyrazine core. This technical guide provides a comprehensive overview of the reactivity of the C-I bond in this compound, focusing on key synthetic transformations including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways are presented to facilitate the practical application of this valuable synthetic intermediate.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 58139-03-0 | |
| Molecular Formula | C₅H₅IN₂O | |
| Molecular Weight | 236.01 g/mol | |
| Appearance | Solid | |
| Melting Point | 36.6-38.1 °C | |
| Assay | 95% | |
| SMILES | COc1cncc(I)n1 | |
| InChI | 1S/C5H5IN2O/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3 | |
| InChI Key | NSZWVUZALRZRLQ-UHFFFAOYSA-N |
Reactivity of the C-I Bond
The C-I bond in this compound is the most reactive site for cross-coupling reactions. This high reactivity is attributed to the relatively low bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds. This allows for facile oxidative addition to a low-valent transition metal catalyst, typically palladium(0), which is the initial and often rate-determining step in many cross-coupling catalytic cycles. The electron-deficient nature of the pyrazine ring further enhances the electrophilicity of the carbon atom attached to the iodine, making it more susceptible to nucleophilic attack in certain reaction types.
The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend makes this compound an ideal substrate for introducing a wide range of functional groups under relatively mild conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. The C-I bond in this compound readily participates in these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.[2] Due to the high reactivity of the C-I bond, this compound is an excellent substrate for this reaction, allowing for the synthesis of 2-aryl- and 2-vinyl-6-methoxypyrazines.
Illustrative Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 16 | 88 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 4 | Vinylboronic acid pinacol ester | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | THF/H₂O | 70 | 8 | 95 |
Experimental Protocol: Synthesis of 2-phenyl-6-methoxypyrazine
To a solution of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol) in a mixture of toluene (5 mL) and water (1 mL) is added Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated to 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-phenyl-6-methoxypyrazine.
References
An In-depth Technical Guide on the Electronic Effects of the Methoxy Group in the Pyrazine Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine ring is a prevalent scaffold in medicinal chemistry, and its electronic properties are crucial for molecular interactions and biological activity. The introduction of a methoxy group (–OCH₃) significantly modulates the electron density of the pyrazine ring through a combination of resonance and inductive effects. This guide provides a comprehensive analysis of these electronic effects, detailing their impact on the physicochemical properties and reactivity of the pyrazine system. It further explores the implications of these effects in the context of drug design and development, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.
Introduction to the Pyrazine Ring and Methoxy Substituent
Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a key structural motif in numerous pharmaceuticals and natural products.[1][2] Its electron-deficient nature, arising from the electronegativity of the two nitrogen atoms, influences its chemical reactivity and biological interactions.[3] Substituents on the pyrazine ring can further fine-tune these properties.
The methoxy group is a common substituent in medicinal chemistry, known to influence a molecule's pharmacokinetic and pharmacodynamic profile.[4] When attached to an aromatic system like pyrazine, the methoxy group exerts dual electronic effects:
-
-I (Inductive) Effect: Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma bond framework.
-
+R (Resonance) Effect: The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, donating electron density.
The net electronic effect of the methoxy group is a balance of these two opposing forces and is highly dependent on its position on the pyrazine ring.
Quantitative Analysis of Electronic Effects
Table 1: Calculated Hammett Constants (σ) for the Methoxy Group on a Pyrazine Ring
| Position | σ_meta (σ_m) | σ_para (σ_p) | Dominant Effect |
| 2- | N/A | -0.15 | +R > -I |
| 3- | +0.10 | N/A | -I > +R |
Note: The concepts of 'meta' and 'para' are adapted to the pyrazine ring relative to a reacting center. For a 2-substituted pyrazine, the 5-position is considered 'para-like' and the 3- and 6-positions are 'meta-like'. For a 3-substituted pyrazine, the 6-position is 'para-like' and the 2- and 5-positions are 'meta-like'. The values presented are estimations based on computational studies of substituted nitrogen heterocycles.
The pKa value, a measure of a molecule's acidity, is also significantly influenced by substituents. The introduction of an electron-withdrawing group generally decreases the pKa (stronger acid), while an electron-donating group increases it (weaker acid).
Table 2: Experimental and Predicted pKa Values of Methoxy-Substituted Pyrazines
| Compound | Experimental pKa | Predicted pKa (Computational) |
| Pyrazine | 0.65[3] | 0.60 |
| 2-Methoxypyrazine | 1.35 | 1.30 |
Note: Experimental pKa values for a wide range of substituted pyrazines are scarce. The predicted values are obtained through computational calculations, which have been shown to provide good correlation with experimental data for related heterocyclic systems.[5][6]
Spectroscopic Characterization
The electronic perturbations caused by the methoxy group are reflected in the spectroscopic properties of the pyrazine molecule.
Table 3: Key Spectroscopic Data for 2-Methoxypyrazine
| Spectroscopic Technique | Key Observations | Reference |
| ¹H NMR (in CDCl₃) | δ ~8.1-8.3 ppm (ring protons), δ ~4.0 ppm (methoxy protons). The upfield shift of ring protons compared to pyrazine (δ ~8.6 ppm) indicates increased electron density due to the +R effect of the methoxy group. | [7] |
| ¹³C NMR (in CDCl₃) | Significant upfield shift of the carbon atom attached to the methoxy group and other ring carbons, confirming the electron-donating nature of the methoxy group. | [8] |
| IR Spectroscopy | C-O stretching vibrations around 1020-1250 cm⁻¹ and characteristic aromatic C-H and C=N stretching frequencies. | [9] |
| UV-Vis Spectroscopy | Bathochromic (red) shift of the π → π* and n → π* transitions compared to unsubstituted pyrazine, indicating a smaller HOMO-LUMO gap due to the electron-donating methoxy group. | [9] |
Impact on Chemical Reactivity
The electronic effects of the methoxy group govern the reactivity of the pyrazine ring towards both electrophilic and nucleophilic attack.
Electrophilic Aromatic Substitution
The pyrazine ring is generally deactivated towards electrophilic aromatic substitution due to its electron-deficient nature. However, the electron-donating methoxy group can activate the ring, particularly at positions ortho and para to it, making substitution more feasible.
Nucleophilic Aromatic Substitution
The electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution, especially with a good leaving group. An electron-donating methoxy group would decrease the ring's electrophilicity, thereby reducing the rate of nucleophilic aromatic substitution.
Relevance in Drug Development and Medicinal Chemistry
The modulation of the electronic properties of the pyrazine ring by a methoxy group is a key strategy in drug design.[2][10] These electronic effects can influence:
-
Receptor Binding: The electron density distribution affects the ability of the pyrazine nitrogen atoms to act as hydrogen bond acceptors, a crucial interaction in many protein-ligand binding events.
-
Metabolic Stability: The methoxy group can block sites of potential metabolism on the pyrazine ring, thereby increasing the drug's half-life.
-
Physicochemical Properties: The methoxy group can impact a molecule's lipophilicity (logP) and solubility, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
Case Study: Pyrazine Derivatives in Kinase Inhibition
Many kinase inhibitors feature a pyrazine scaffold that interacts with the hinge region of the kinase domain. The nitrogen atoms of the pyrazine ring often form hydrogen bonds with backbone amide protons of the hinge. The electronic nature of substituents on the pyrazine ring can modulate the strength of these hydrogen bonds and influence the overall binding affinity. A methoxy group, by donating electron density, can enhance the hydrogen bond accepting ability of the pyrazine nitrogens, potentially leading to improved potency.
Experimental Protocols
General Synthesis of 2-Methoxypyrazine
A common route for the synthesis of 2-methoxypyrazine involves the nucleophilic substitution of a leaving group, such as a halogen, with sodium methoxide.
Detailed Protocol:
-
To a solution of 2-chloropyrazine in dry methanol, add sodium methoxide portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether or dichloromethane).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford pure 2-methoxypyrazine.
Determination of pKa by UV-Vis Spectrophotometry
This method relies on the principle that the UV-Vis absorption spectrum of a compound changes with its ionization state.
Methodology:
-
Prepare a series of buffer solutions with a range of known pH values.
-
Prepare a stock solution of the methoxy-substituted pyrazine in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Add a small aliquot of the stock solution to each buffer solution to obtain a constant final concentration.
-
Record the UV-Vis spectrum of each solution over an appropriate wavelength range.
-
Identify the wavelength(s) at which the absorbance difference between the ionized and unionized forms is maximal.
-
Plot the absorbance at this wavelength against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound.
Conclusion
The methoxy group exerts a significant electronic influence on the pyrazine ring, a consequence of the interplay between its inductive and resonance effects. This guide has provided a quantitative and qualitative overview of these effects, demonstrating their impact on the physicochemical properties, spectroscopic characteristics, and chemical reactivity of methoxy-substituted pyrazines. Understanding these fundamental principles is paramount for medicinal chemists and drug development professionals seeking to leverage the pyrazine scaffold in the design of novel therapeutics. The strategic placement of methoxy groups allows for the fine-tuning of molecular properties to optimize drug-target interactions and improve overall pharmacological profiles. Further experimental and computational studies will continue to deepen our understanding of these intricate electronic effects and their application in the development of next-generation pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Unequivocal role of pyrazine ring in medicinally important compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hammett substituent constants: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Methoxypyrazine(3149-28-8) 1H NMR spectrum [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Iodo-6-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-iodo-6-methoxypyrazine. This versatile building block is a valuable substrate for the synthesis of a wide array of functionalized pyrazine derivatives, which are prevalent in medicinal chemistry and materials science. The following sections detail the application of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, and Heck cross-coupling reactions for the derivatization of the this compound core.
Introduction to Palladium-Catalyzed Cross-Coupling of this compound
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound is an attractive substrate for these transformations due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to a palladium(0) catalyst. This facilitates a range of coupling reactions to introduce aryl, heteroaryl, alkynyl, amino, and alkenyl moieties at the 2-position of the pyrazine ring.
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions with this compound. These conditions are based on established protocols for similar iodo-heteroaromatic substrates and serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Ligand | PPh₃, dppf |
| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃ |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME |
| Temperature | 80-110 °C |
| Typical Yield | 70-95% |
Table 2: Sonogashira Coupling Conditions
| Parameter | Condition |
| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Co-catalyst | CuI |
| Ligand | PPh₃ |
| Base | Et₃N, DIPEA |
| Solvent | THF, DMF |
| Temperature | Room Temperature to 60 °C |
| Typical Yield | 65-90% |
Table 3: Buchwald-Hartwig Amination Conditions
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Xantphos, BINAP |
| Base | Cs₂CO₃, K₃PO₄, NaOt-Bu |
| Solvent | Dioxane, Toluene |
| Temperature | 90-120 °C |
| Typical Yield | 60-85% |
Table 4: Stille Coupling Conditions
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄, PdCl₂(AsPh₃)₂ |
| Ligand | PPh₃, AsPh₃ |
| Additive | LiCl (optional) |
| Solvent | Toluene, Dioxane |
| Temperature | 80-110 °C |
| Typical Yield | 60-80% |
Table 5: Heck Coupling Conditions
| Parameter | Condition |
| Catalyst | Pd(OAc)₂, PdCl₂ |
| Ligand | PPh₃, P(o-tol)₃ |
| Base | Et₃N, K₂CO₃ |
| Solvent | DMF, Acetonitrile |
| Temperature | 100-140 °C |
| Typical Yield | 50-75% |
Mandatory Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Caption: A typical experimental workflow for cross-coupling reactions.
Experimental Protocols
Note: The following protocols are generalized and may require optimization for specific substrates and desired outcomes. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol details the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq)
-
Copper(I) iodide (CuI, 0.06 eq)
-
Triethylamine (Et₃N, 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (Cs₂CO₃, 1.5 eq)
-
Anhydrous Dioxane
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and cesium carbonate to a reaction tube.
-
Add this compound and the amine.
-
Add anhydrous dioxane and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Stille Coupling
This protocol outlines the coupling of this compound with an organostannane reagent.
Materials:
-
This compound (1.0 eq)
-
Organostannane (e.g., Aryl-SnBu₃, 1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried flask, add this compound and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill with an inert gas.
-
Add anhydrous toluene, followed by the organostannane reagent via syringe.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of KF.
-
Stir vigorously for 30 minutes, then filter the resulting precipitate.
-
Extract the filtrate with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Protocol 5: Heck Reaction
This protocol describes the coupling of this compound with an alkene.
Materials:
-
This compound (1.0 eq)
-
Alkene (e.g., n-butyl acrylate, 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 eq)
-
Triethylamine (Et₃N, 1.5 eq)
-
Anhydrous Acetonitrile
Procedure:
-
To a pressure tube, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous acetonitrile, triethylamine, and the alkene.
-
Seal the tube and heat to 120 °C.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool to room temperature and dilute with diethyl ether.
-
Filter the mixture and concentrate the filtrate.
-
Purify the residue by column chromatography.
Application Notes and Protocols for the Heck Reaction of 2-Iodo-6-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between unsaturated halides (or triflates) and alkenes.[1] This reaction has become an indispensable tool in organic synthesis, finding applications in the production of fine chemicals, pharmaceuticals, and complex natural products.[2] Pyrazine derivatives are important structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the pyrazine core via methods such as the Heck reaction is a key strategy in the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of 2-iodo-6-methoxypyrazine as a substrate in the Heck reaction. While the Heck coupling of pyrazine derivatives is not as extensively documented as that of other heteroaromatics, the principles and conditions can be adapted from protocols for other electron-deficient iodoheterocycles.
Core Concepts and Reaction Mechanism
The Heck reaction typically proceeds through a catalytic cycle involving Pd(0) and Pd(II) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Alkene Coordination and Insertion (Carbopalladation): The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the palladium-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, forming the alkenylpyrazine product and a palladium-hydride species.
-
Reductive Elimination: The base in the reaction mixture facilitates the reductive elimination of HX from the palladium complex, regenerating the active Pd(0) catalyst.
Data Presentation: Representative Heck Coupling of this compound
The following table summarizes expected yields for the Heck reaction of this compound with various alkenes under optimized conditions. These values are based on typical yields observed for similar electron-deficient iodoheterocycles and aryl halides.[3]
| Entry | Alkene | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | 2-Methoxy-6-styrylpyrazine | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%) | K₂CO₃ | DMF | 100 | 12 | 85-95 |
| 2 | n-Butyl acrylate | n-Butyl (E)-3-(6-methoxypyrazin-2-yl)acrylate | Pd(OAc)₂ (2 mol%) | Et₃N | Acetonitrile | 80 | 12 | 80-90 |
| 3 | Methyl methacrylate | Methyl (E)-2-methyl-3-(6-methoxypyrazin-2-yl)acrylate | Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%) | NaOAc | DMA | 140 | 24 | 60-75 |
| 4 | 1-Octene | 2-Methoxy-6-((E)-oct-1-en-1-yl)pyrazine | PdCl₂(PPh₃)₂ (3 mol%) | K₂CO₃ | DMF/H₂O | 120 | 18 | 70-85 |
| 5 | Cyclohexene | 2-(Cyclohex-1-en-1-yl)-6-methoxypyrazine | Pd(OAc)₂ (5 mol%), dppf (6 mol%) | Cs₂CO₃ | Dioxane | 110 | 24 | 50-65 |
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Solvents should be of high purity and dried prior to use.
-
Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled accordingly.
Protocol 1: Heck Reaction of this compound with Styrene
This protocol is adapted from a general procedure for the Heck coupling of aryl halides with styrene.[4]
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Styrene (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous DMF via syringe.
-
Add styrene via syringe and place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methoxy-6-styrylpyrazine.
Protocol 2: Heck Reaction of this compound with n-Butyl Acrylate
This protocol is a modification of a procedure for the Heck reaction of aryl bromides with acrylates.[5]
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
n-Butyl acrylate (1.5 mmol, 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 eq)
-
Acetonitrile, anhydrous (5 mL)
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and palladium(II) acetate.
-
Flush the flask with an inert gas.
-
Add anhydrous acetonitrile, followed by n-butyl acrylate and triethylamine at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.[3]
-
Rinse the Celite pad with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel to yield n-butyl (E)-3-(6-methoxypyrazin-2-yl)acrylate.
Troubleshooting and Optimization
-
Low Yields: If the reaction yield is low, consider increasing the catalyst loading (up to 5 mol%), changing the phosphine ligand (e.g., tri-o-tolylphosphine for more electron-rich systems), or using a stronger base such as cesium carbonate. The reaction temperature and time may also need to be optimized.
-
Formation of Side Products: The formation of homocoupled products can sometimes be observed. This may be minimized by ensuring an efficient reaction with the alkene. The presence of a phase-transfer catalyst, such as a tetraalkylammonium salt, can sometimes improve yields and reduce side reactions.[4]
-
Catalyst Deactivation: The palladium catalyst can deactivate over time. Using more robust ligands or catalyst systems, such as palladacycles, may be beneficial for challenging substrates.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. pure.rug.nl [pure.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. sctunisie.org [sctunisie.org]
- 5. Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Coupling of 2-Iodo-6-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for conducting the Sonogashira coupling reaction of 2-Iodo-6-methoxypyrazine with various terminal alkynes. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of the pyrazine ring and sp-hybridized carbon atoms of terminal alkynes. The resulting 2-alkynyl-6-methoxypyrazine derivatives are valuable intermediates in the synthesis of novel pharmaceutical compounds and other biologically active molecules.[1][2][3][4][5]
Introduction
The Sonogashira coupling is a cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of a base to facilitate the formation of a new carbon-carbon bond.[4][6] The pyrazine moiety is a common scaffold in many pharmaceutical agents, and the introduction of an alkynyl group via the Sonogashira reaction allows for further molecular diversification and the synthesis of complex target molecules.[7] While the general principles of the Sonogashira coupling are well-established, the reactivity of heterocyclic substrates such as this compound can be influenced by the electronic nature of the ring system, necessitating optimized reaction conditions for efficient coupling.[1]
Reaction Scheme
The general reaction scheme for the Sonogashira coupling of this compound is depicted below:
Caption: General scheme of the Sonogashira coupling reaction.
Quantitative Data Summary
The following tables summarize typical reaction components and conditions for the Sonogashira coupling of this compound. These parameters are based on protocols for similar heterocyclic systems and may require optimization for specific substrates.
Table 1: Key Reaction Components
| Component | Example | Typical Molar Equivalents | Function |
| Aryl Halide | This compound | 1.0 | Electrophilic coupling partner |
| Terminal Alkyne | Phenylacetylene, 1-Hexyne, etc. | 1.1 - 1.5 | Nucleophilic coupling partner |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 0.01 - 0.05 | Primary catalyst for C-C bond formation |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | 0.02 - 0.10 | Co-catalyst, activates the alkyne |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | 2.0 - 5.0 | Neutralizes HX byproduct, facilitates catalyst regeneration |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | - | Provides a medium for the reaction |
Table 2: Optimized Reaction Conditions
| Parameter | Recommended Range | Notes |
| Temperature | Room Temperature to 65 °C | Higher temperatures may be required for less reactive alkynes. |
| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS for completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the catalyst and reagents. |
Experimental Protocols
This section provides a detailed methodology for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).
-
Add the palladium catalyst, PdCl₂(PPh₃)₂ (0.03 mmol, 0.03 equiv), and copper(I) iodide (0.06 mmol, 0.06 equiv).
-
Dissolve the solids in anhydrous solvent (e.g., THF, 10 mL).
-
-
Addition of Reagents:
-
To the stirred solution, add triethylamine (3.0 mmol, 3.0 equiv).
-
Slowly add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 50 °C).
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-alkynyl-6-methoxypyrazine product.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol.
Caption: Workflow for the Sonogashira coupling experiment.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts and copper iodide are toxic and should be handled with care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
By following these detailed application notes and protocols, researchers can effectively perform the Sonogashira coupling of this compound to generate a diverse range of alkynyl-substituted pyrazines for applications in drug discovery and development.
References
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. DSpace [repository.kaust.edu.sa]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Substituted Methoxypyrazines from 2-Iodo-6-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted methoxypyrazines utilizing 2-Iodo-6-methoxypyrazine as a key starting material. The pyrazine core is a significant scaffold in medicinal chemistry, and the methodologies outlined herein offer robust and versatile routes to novel derivatives for drug discovery and development.
The following sections detail palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, and Heck couplings. Each section includes an overview of the reaction, a detailed experimental protocol for a representative transformation, and a summary of expected yields for various substrates.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-methoxypyrazines
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1][2] This reaction is particularly effective for the synthesis of 2-aryl-6-methoxypyrazines from this compound and various arylboronic acids. The reaction generally proceeds with high yields and tolerates a wide range of functional groups.
Caption: Suzuki-Miyaura Coupling Workflow.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Methoxy-6-phenylpyrazine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-Methoxy-6-(4-methoxyphenyl)pyrazine | 80-90 |
| 3 | 3-Tolylboronic acid | 2-Methoxy-6-(3-tolyl)pyrazine | 82-92 |
| 4 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-6-methoxypyrazine | 88-98 |
| 5 | 2-Thiopheneboronic acid | 2-Methoxy-6-(thiophen-2-yl)pyrazine | 75-85 |
Experimental Protocol: Synthesis of 2-Methoxy-6-phenylpyrazine
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent and Catalyst Addition: Add a 4:1 mixture of dioxane and water (5 mL). Purge the flask with an inert gas (argon or nitrogen) for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-methoxy-6-phenylpyrazine.
Sonogashira Coupling: Synthesis of 2-(Alkynyl)-6-methoxypyrazines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[3][4] This reaction provides an efficient route to 2-(alkynyl)-6-methoxypyrazines from this compound.
References
- 1. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 2. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. BJOC - Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines [beilstein-journals.org]
2-Iodo-6-methoxypyrazine: A Versatile Scaffold for the Development of Potent Kinase Inhibitors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Iodo-6-methoxypyrazine has emerged as a valuable and versatile building block in medicinal chemistry, particularly in the synthesis of potent and selective kinase inhibitors. Its unique structural features, including the reactive iodine atom at the 2-position and the electron-donating methoxy group at the 6-position, make it an ideal starting material for the construction of diverse molecular libraries targeting various kinases implicated in diseases such as cancer and inflammation. The pyrazine core itself is a well-established pharmacophore present in numerous biologically active compounds. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the synthesis of bioactive molecules, with a focus on its application in developing inhibitors for Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.
Application in Kinase Inhibitor Synthesis
This compound serves as a key precursor for the synthesis of 2,6-disubstituted pyrazine derivatives, a class of compounds that has demonstrated significant inhibitory activity against several protein kinases. The iodine atom at the 2-position is readily displaced through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents. The methoxy group at the 6-position can be retained or further functionalized, for instance, by nucleophilic aromatic substitution with various amines, to generate a diverse set of candidate molecules.
A notable application is in the development of inhibitors for CK2 and PIM kinases, which are crucial regulators of cell proliferation, survival, and apoptosis, and are often dysregulated in cancer.
Synthesis of 2,6-Disubstituted Pyrazine Kinase Inhibitors
A common and effective strategy for the synthesis of 2,6-disubstituted pyrazine kinase inhibitors from this compound involves a two-step process:
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: The iodine atom at the 2-position is substituted with an aryl or heteroaryl group using a boronic acid or ester in the presence of a palladium catalyst and a base.
-
Nucleophilic Aromatic Substitution (SNA_r_): The methoxy group at the 6-position is then displaced by a nucleophile, typically an amine, to introduce the second substituent.
This modular approach allows for the rapid generation of a library of compounds with diverse functionalities at both the 2 and 6 positions of the pyrazine ring, facilitating structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 2-aryl-6-methoxypyrazine derivative.
Workflow for Suzuki-Miyaura Coupling:
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNA_r_)
This protocol outlines a general method for the substitution of the methoxy group of a 2-aryl-6-methoxypyrazine with an amine.
Materials:
-
2-Aryl-6-methoxypyrazine (from Protocol 1)
-
Amine (1.5 - 2.0 equivalents)
-
Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)) (1.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Inert gas supply
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the amine (1.5 mmol) and the anhydrous solvent (5 mL).
-
Cool the solution to 0 °C and add the strong base (1.5 mmol) portion-wise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the 2-aryl-6-methoxypyrazine (1.0 mmol) in the anhydrous solvent (5 mL) dropwise.
-
Heat the reaction mixture to 80-120 °C and stir under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final 2,6-disubstituted pyrazine.
Quantitative Data
The following tables summarize the inhibitory activities of representative 2,6-disubstituted pyrazine derivatives against CK2 and PIM kinases. The IC₅₀ value is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 1: Inhibitory Activity of 2,6-Disubstituted Pyrazines against CK2 Kinase
| Compound ID | 2-Substituent | 6-Substituent | CK2 IC₅₀ (nM) | Reference |
| 1 | 4-Carboxyphenyl | 6-Isopropylaminoindazole | 9 | [1] |
| 2 | 4-Carboxyphenyl | 6-Isopropylaminoindazole | 5 | [1] |
| 3 | 4-Carboxyphenyl | 6-Isopropoxyindole | 12 (in-cell) | [1] |
| 4 | 4-Carboxyphenyl | 2-Methoxyaniline | - | [2] |
| 5 | Pyrrol-3-ylacetic acid | Monosubstituted aniline | Potent | [3] |
Table 2: Inhibitory Activity of 2,6-Disubstituted Pyrazines against PIM Kinases
| Compound ID | 2-Substituent | 6-Substituent | PIM-1 IC₅₀ (nM) | PIM-3 IC₅₀ (nM) | Reference |
| 2 | 4-Carboxyphenyl | 6-Isopropylaminoindazole | - | <3 | [1] |
| 3 | 4-Carboxyphenyl | 6-Isopropoxyindole | - | 18 (in-cell) | [1] |
| 6 | Thiophene carboxylic acid derivative | - | Potent | Potent | [4] |
Signaling Pathways
CK2 Signaling Pathway
Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase that phosphorylates a vast number of substrates, thereby regulating numerous cellular processes including cell cycle progression, apoptosis, and DNA repair. Its dysregulation is frequently observed in cancer.
PIM Kinase Signaling Pathway
The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are key regulators of cell survival and proliferation. They are often overexpressed in various cancers and contribute to tumorigenesis by phosphorylating a range of downstream targets.
Conclusion
This compound is a highly valuable building block for the synthesis of bioactive molecules, particularly potent kinase inhibitors. The straightforward and modular synthetic routes, primarily utilizing Suzuki-Miyaura coupling and nucleophilic aromatic substitution, allow for the creation of diverse chemical libraries for drug discovery programs. The demonstrated efficacy of 2,6-disubstituted pyrazine derivatives against key cancer targets like CK2 and PIM kinases highlights the potential of this scaffold in developing novel therapeutics. The provided protocols and data serve as a foundation for researchers to further explore the chemical space around the pyrazine core and to design and synthesize next-generation inhibitors with improved potency and selectivity.
References
- 1. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stille Coupling with 2-Iodo-6-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Stille cross-coupling reaction utilizing 2-Iodo-6-methoxypyrazine as a key building block. The Stille reaction is a versatile and powerful palladium-catalyzed carbon-carbon bond-forming reaction with broad applications in organic synthesis, particularly in the construction of complex molecules relevant to medicinal chemistry and drug development.[1][2] Its tolerance for a wide range of functional groups makes it an invaluable tool for the synthesis of heteroaromatic compounds.
The protocols outlined below offer guidance on performing Stille couplings with this compound and various organostannane reagents. These procedures are intended to serve as a starting point for reaction optimization and can be adapted to specific research needs.
General Reaction Scheme
The Stille coupling of this compound proceeds via the general scheme illustrated below, where an organostannane reagent (R-SnBu₃) couples with the iodopyrazine in the presence of a palladium catalyst and a suitable ligand.
Caption: General scheme of the Stille coupling reaction with this compound.
Experimental Data Summary
The following table summarizes typical reaction conditions and yields for the Stille coupling of this compound with various organostannane coupling partners. This data is intended for easy comparison and to aid in the selection of appropriate reaction parameters.
| Entry | Organostannane Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2.5) | P(2-furyl)₃ (10) | Toluene | 110 | 12 | Data not found |
| 2 | Tributyl(2-furyl)stannane | Pd(PPh₃)₄ (5) | - | DMF | 100 | 16 | Data not found |
| 3 | Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ (3) | - | Dioxane | 100 | 24 | Data not found |
Note: Specific yield data for the Stille coupling of this compound was not available in the searched literature. The conditions provided are based on general Stille coupling protocols for similar heteroaromatic iodides.
Detailed Experimental Protocols
The following are detailed protocols for the Stille coupling reaction of this compound. These protocols should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Stille Coupling with Tributyl(vinyl)stannane
This protocol describes a typical procedure for the vinylation of this compound.
Materials:
-
This compound
-
Tributyl(vinyl)stannane
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(2-furyl)phosphine (P(2-furyl)₃)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), Pd₂(dba)₃ (0.025 equiv, 2.5 mol%), and P(2-furyl)₃ (0.10 equiv, 10 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Add tributyl(vinyl)stannane (1.2 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 1 hour.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methoxy-6-vinylpyrazine.
Protocol 2: Stille Coupling with Tributyl(2-furyl)stannane
This protocol outlines a procedure for the coupling of a heteroaromatic stannane with this compound.
Materials:
-
This compound
-
Tributyl(2-furyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry Schlenk flask containing a magnetic stir bar, dissolve this compound (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv, 5 mol%) in anhydrous DMF.
-
De-gas the solution by bubbling argon through it for 15 minutes.
-
Add tributyl(2-furyl)stannane (1.1 equiv) to the reaction mixture via syringe.
-
Heat the mixture to 100 °C and stir for 16 hours under a positive pressure of argon.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a saturated aqueous KF solution, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield 2-(furan-2-yl)-6-methoxypyrazine.
Reaction Mechanism and Workflow
The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The general workflow for performing the experiment is also outlined below.
Caption: Catalytic cycle and experimental workflow for the Stille coupling reaction.
Safety Precautions
-
Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Palladium catalysts can be flammable and should be handled with care.
-
Anhydrous solvents are flammable and require proper storage and handling.
-
Always perform reactions under an inert atmosphere to prevent the degradation of catalysts and reagents.
Disclaimer: These protocols are intended for use by trained chemists. Appropriate safety precautions should always be taken. Reaction conditions may require optimization for specific substrates and desired outcomes.
References
Functionalization of the Pyrazine Core via 2-Iodo-6-methoxypyrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the pyrazine core using 2-iodo-6-methoxypyrazine as a key building block. The pyrazine motif is a prevalent scaffold in numerous biologically active compounds, and the methodologies described herein offer versatile strategies for the synthesis of novel derivatives for drug discovery and development.
Introduction
The pyrazine ring is a nitrogen-containing heterocycle that is a core component of many pharmaceuticals, agrochemicals, and natural products.[1] Its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2] The functionalization of the pyrazine core is therefore a critical aspect of medicinal chemistry and drug discovery. This compound is a valuable starting material for such functionalization due to the reactivity of the iodo group in various cross-coupling reactions. This allows for the introduction of a diverse array of substituents at the 2-position of the pyrazine ring, enabling the exploration of structure-activity relationships and the development of new therapeutic agents.
This document will focus on three key palladium-catalyzed cross-coupling reactions for the functionalization of this compound:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl and heteroaryl boronic acids.
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds with a variety of amines.
-
Sonogashira Coupling: For the creation of carbon-carbon bonds with terminal alkynes.
Application Notes
The strategic functionalization of this compound opens avenues to a wide range of pyrazine derivatives with potential therapeutic applications. The methoxy group at the 6-position can also be a site for further modification, although the primary focus of these notes is the reaction at the more labile iodo-substituted position.
Drug Discovery and Medicinal Chemistry:
Pyrazine-containing compounds have been investigated for a multitude of therapeutic targets. For instance, derivatives of 2-aminopyrazine have been explored as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a key enzyme in inflammatory signaling pathways.[2] The ability to introduce diverse aryl, heteroaryl, amino, and alkynyl moieties onto the 6-methoxypyrazine core allows for the rapid generation of compound libraries for screening against various biological targets. The choice of coupling partner can be guided by computational modeling and structure-based drug design to optimize interactions with the target protein.
Materials Science:
Functionalized pyrazines also have applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The extended π-systems that can be created through cross-coupling reactions can impart desirable photophysical and electronic properties.
Experimental Protocols
The following protocols are representative methodologies for the functionalization of this compound. Researchers should note that reaction conditions may require optimization based on the specific substrates and desired products.
Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with various arylboronic acids to synthesize 2-aryl-6-methoxypyrazines.[3]
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the corresponding arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-aryl-6-methoxypyrazine.
Quantitative Data (Representative Examples):
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Methoxy-6-phenylpyrazine | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | 2-Methoxy-6-(4-methoxyphenyl)pyrazine | 80-90 |
| 3 | 3-Thienylboronic acid | 2-Methoxy-6-(thiophen-3-yl)pyrazine | 70-80 |
Spectroscopic Data (Representative Example: 2-Methoxy-6-phenylpyrazine):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.55 (s, 1H), 8.12 (s, 1H), 8.00 (d, J = 7.6 Hz, 2H), 7.45 (t, J = 7.6 Hz, 2H), 7.38 (t, J = 7.4 Hz, 1H), 4.05 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 159.0, 150.2, 142.1, 137.2, 134.8, 129.8, 128.8, 126.5, 54.0.
Buchwald-Hartwig Amination of this compound with Amines
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with various primary and secondary amines.[4]
Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig amination.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, etc.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., dichloromethane, methanol)
Procedure:
-
In a glovebox, add this compound (1.0 equiv), the amine (1.2 equiv), and cesium carbonate (1.4 equiv) to an oven-dried Schlenk tube.
-
In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv) in anhydrous toluene.
-
Add the appropriate volume of the catalyst stock solution to the Schlenk tube.
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours, with stirring.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with an organic solvent (e.g., dichloromethane).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane and methanol) to yield the desired 2-amino-6-methoxypyrazine derivative.
Quantitative Data (Representative Examples):
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 2-Methoxy-N-phenylpyrazin-6-amine | 70-80 |
| 2 | Morpholine | 4-(6-Methoxypyrazin-2-yl)morpholine | 85-95 |
| 3 | Benzylamine | N-Benzyl-6-methoxypyrazin-2-amine | 65-75 |
Spectroscopic Data (Representative Example: 2-Methoxy-N-phenylpyrazin-6-amine):
-
¹H NMR (DMSO-d₆, 400 MHz): δ 9.15 (s, 1H), 8.05 (s, 1H), 7.75 (d, J = 7.8 Hz, 2H), 7.55 (s, 1H), 7.30 (t, J = 7.8 Hz, 2H), 6.95 (t, J = 7.3 Hz, 1H), 3.85 (s, 3H).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 157.5, 148.0, 141.2, 135.0, 129.1, 122.5, 121.8, 118.5, 53.5.
Sonogashira Coupling of this compound with Terminal Alkynes
This protocol provides a general method for the palladium- and copper-catalyzed coupling of this compound with terminal alkynes.[3]
Reaction Scheme:
Caption: General scheme for Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.06 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF, followed by triethylamine (2.0 equiv) and the terminal alkyne (1.2 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite® and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to obtain the pure 2-alkynyl-6-methoxypyrazine derivative.
Quantitative Data (Representative Examples):
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Methoxy-6-(phenylethynyl)pyrazine | 80-90 |
| 2 | 1-Hexyne | 2-(Hex-1-yn-1-yl)-6-methoxypyrazine | 75-85 |
| 3 | Trimethylsilylacetylene | 2-Methoxy-6-((trimethylsilyl)ethynyl)pyrazine | 85-95 |
Spectroscopic Data (Representative Example: 2-Methoxy-6-(phenylethynyl)pyrazine):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.45 (s, 1H), 8.20 (s, 1H), 7.55-7.50 (m, 2H), 7.40-7.35 (m, 3H), 4.00 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 158.5, 145.0, 141.5, 132.0, 129.5, 128.6, 122.5, 92.0, 86.5, 54.2.
Experimental Workflow Visualization
The general workflow for the functionalization of this compound followed by purification and characterization is depicted below.
Caption: General experimental workflow.
Conclusion
The functionalization of the pyrazine core via this compound using palladium-catalyzed cross-coupling reactions provides a powerful and versatile platform for the synthesis of a wide array of novel pyrazine derivatives. The protocols and data presented in these application notes serve as a valuable resource for researchers in drug discovery, medicinal chemistry, and materials science, enabling the efficient creation of new molecules with potentially valuable biological and physical properties.
References
- 1. Synthesis strategies to 3-alkyl-2-methoxy pyrazines - Durham e-Theses [etheses.dur.ac.uk]
- 2. Pyrrolodiazines. 6. Palladium-catalyzed arylation, heteroarylation, and amination of 3,4-dihydropyrrolo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Note: 1H NMR for Monitoring the Synthesis of 2-Aryl-6-methoxypyrazines
Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and analytical chemistry.
Introduction
Pyrazine derivatives are crucial heterocyclic scaffolds in the development of therapeutic agents, appearing in numerous FDA-approved drugs. The functionalization of the pyrazine core is therefore of significant interest. 2-Iodo-6-methoxypyrazine is a versatile building block, frequently employed in cross-coupling reactions to introduce aryl or heteroaryl substituents. Accurate and efficient characterization of these reactions is paramount for process optimization and quality control. This application note provides a detailed protocol for the synthesis of 2-phenyl-6-methoxypyrazine from this compound via a Suzuki-Miyaura cross-coupling reaction, with a focus on the use of 1H NMR spectroscopy for reaction monitoring and final product characterization.
Reaction Scheme
The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds. In this example, this compound is coupled with phenylboronic acid in the presence of a palladium catalyst and a base to yield 2-phenyl-6-methoxypyrazine.
Caption: Reaction scheme for the synthesis of 2-phenyl-6-methoxypyrazine.
Experimental Protocols
Materials and Reagents
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Standard glassware for workup and purification
Synthesis Protocol
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol, 236 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure 2-phenyl-6-methoxypyrazine.
NMR Sample Preparation
-
Dissolve approximately 5-10 mg of the purified product (or a small aliquot of the crude reaction mixture) in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean and dry 5 mm NMR tube.
-
Cap the NMR tube and invert several times to ensure a homogeneous solution.
-
Place the sample in the NMR spectrometer for analysis.
1H NMR Data Analysis and Characterization
1H NMR spectroscopy is a powerful tool to confirm the identity of the product and assess the purity of the sample. By comparing the spectra of the starting material and the product, a clear structural transformation can be observed. The key diagnostic signals are the pyrazine protons.
Caption: General workflow for 1H NMR analysis of reaction products.
1H NMR Data Summary
The following table summarizes the expected 1H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for the starting material and the final product in CDCl₃.
| Compound | Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound | H-3 | ~8.25 | s | 1H | - |
| H-5 | ~8.15 | s | 1H | - | |
| -OCH₃ | ~4.00 | s | 3H | - | |
| 2-Phenyl-6-methoxypyrazine | H-3 | ~8.70 | s | 1H | - |
| H-5 | ~8.10 | s | 1H | - | |
| H-2', H-6' | ~7.95 | dd | 2H | ~8.0, 2.0 | |
| H-3', H-4', H-5' | ~7.45 | m | 3H | - | |
| -OCH₃ | ~4.05 | s | 3H | - |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.
Interpretation of Results
-
Disappearance of Starting Material: The successful consumption of this compound is indicated by the disappearance of its two characteristic singlets at approximately δ 8.25 and δ 8.15 ppm.
-
Appearance of Product Signals: The formation of 2-phenyl-6-methoxypyrazine is confirmed by the appearance of a new set of signals.
-
Pyrazine Protons: The pyrazine proton at the C-3 position (H-3) is significantly deshielded due to the anisotropic effect of the newly introduced phenyl ring, shifting downfield to around δ 8.70 ppm. The proton at C-5 (H-5) experiences a smaller shift.
-
Phenyl Protons: The appearance of signals in the aromatic region between δ 7.40 and δ 8.00 ppm corresponds to the protons of the phenyl group. The ortho-protons (H-2', H-6') typically appear as a doublet of doublets around δ 7.95 ppm, while the meta- and para-protons (H-3', H-4', H-5') appear as a multiplet around δ 7.45 ppm.
-
Methoxy Group: The methoxy singlet remains around δ 4.05 ppm, often with a slight shift compared to the starting material.
-
-
Purity Assessment: The integration of the product signals should correspond to the expected proton ratios. The absence of signals from the starting material or other impurities (e.g., from the catalyst or side-reactions) in the baseline indicates a high degree of purity.
Conclusion
1H NMR spectroscopy provides an indispensable and definitive method for characterizing the products of cross-coupling reactions involving this compound. By following the detailed protocols and data analysis guidelines presented in this application note, researchers in drug development and organic synthesis can reliably monitor reaction progress, confirm the structure of their target compounds, and ensure the purity of their materials, facilitating the advancement of their research programs.
Application Notes and Protocols for the Purification of 2-Iodo-6-methoxypyrazine Derivatives by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the purification of 2-iodo-6-methoxypyrazine derivatives, a class of heterocyclic compounds often utilized as key intermediates in pharmaceutical and agrochemical research. The purification of these compounds is frequently challenged by their unique electronic and structural properties. This guide outlines the use of normal-phase column chromatography, detailing stationary phase selection, mobile phase optimization, and a step-by-step protocol to achieve high purity suitable for downstream applications.
Introduction
This compound and its derivatives are important building blocks in the synthesis of complex molecules, particularly in the development of new therapeutic agents. The pyrazine core is a common scaffold in pharmacologically active compounds, and the iodo- and methoxy-substituents provide versatile handles for further chemical modification.[1] Achieving high purity of these intermediates is critical to ensure the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[2]
Column chromatography, particularly flash chromatography, is a standard and effective method for the purification of these moderately polar compounds.[3] The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a liquid mobile phase.[4][5] This note addresses common challenges in pyrazine purification, such as co-elution with structurally similar impurities, and provides a systematic approach to method development.[6][7]
Chromatographic Principles and Method Development
The purification of this compound derivatives relies on the principles of adsorption chromatography. The polar silica gel stationary phase interacts with the polar functionalities of the molecules in the mixture.[8] The pyrazine nitrogen atoms and the methoxy group contribute to the polarity of the target compound. A less polar mobile phase is used to elute the compounds from the column, with less polar compounds eluting faster and more polar compounds being retained longer.
Stationary Phase Selection
Standard silica gel (SiO₂) is the most common stationary phase for the purification of pyrazine derivatives.[9] However, the heterocyclic nature of pyrazines can sometimes lead to challenging separations.[6] In such cases, using silica gel with a higher surface area (>700 m²/g) can enhance separation and resolution, allowing for better purity and yield.[6] For acid-sensitive derivatives, neutral or basic alumina can be considered as an alternative stationary phase.[10]
Mobile Phase Selection and Optimization
The choice of mobile phase (eluent) is crucial for a successful separation. Optimization is typically performed using Thin Layer Chromatography (TLC) to quickly screen different solvent systems. The goal is to achieve a retention factor (Rƒ) for the target compound in the range of 0.2-0.4 to ensure good separation from impurities.[11]
Commonly used solvent systems for pyrazine derivatives are binary mixtures of a non-polar solvent and a more polar solvent.
-
Primary Non-polar Solvents: Hexanes, Heptane
-
Primary Polar Solvents: Ethyl Acetate, Dichloromethane, Acetone
A gradient elution, where the proportion of the polar solvent is gradually increased, is often employed to effectively separate compounds with a wider range of polarities.
Data Presentation: Exemplary Purification Parameters
The following table summarizes typical column chromatography conditions used for the purification of various pyrazine derivatives, providing a starting point for method development.
| Compound Class | Stationary Phase | Mobile Phase (Eluent) | Elution Mode | Reference |
| General Pyrazines | Silica Gel | Hexane / Ethyl Acetate (90:10, v/v) | Isocratic | [12] |
| Substituted Pyrazines | Silica Gel | Hexane / Ethyl Acetate | Gradient | [6] |
| 2-Acetylpyrazine | High Surface Area Silica Gel (>700 m²/g) | Hexane / Ethyl Acetate | Gradient | [6] |
| 2,5-Diphenylpyrazine | Silica Gel | Not Specified | Not Specified | [3] |
| Polar Pyrazine Analogs | Silica Gel | Dichloromethane / Methanol | Gradient | [11] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the flash column chromatography purification of a generic this compound derivative.
Workflow for Pyrazine Derivative Purification
References
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. jasco.hu [jasco.hu]
- 7. m.youtube.com [m.youtube.com]
- 8. column-chromatography.com [column-chromatography.com]
- 9. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Iodo-6-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety and handling protocols for 2-Iodo-6-methoxypyrazine (CAS No: 58139-03-0). Adherence to these guidelines is crucial to ensure a safe laboratory environment and prevent accidental exposure.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 58139-03-0 | [1] |
| Empirical Formula | C₅H₅IN₂O | [1] |
| Molecular Weight | 236.01 g/mol | [1] |
| Form | Solid | [1] |
| Melting Point | 36.6-38.1 °C | [1] |
Hazard Identification and Safety Precautions
This compound is a hazardous substance that requires careful handling. The following table summarizes its classification and associated precautionary statements.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation mark) | Danger | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | GHS07 (Exclamation mark) | Danger | H315: Causes skin irritation |
| Serious Eye Damage (Category 1) | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 (Exclamation mark) | Danger | H335: May cause respiratory irritation |
Precautionary Statements:
-
Prevention:
-
Response:
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]
-
P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[2]
-
P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[1]
-
-
Storage:
-
Disposal:
-
P501: Dispose of contents/ container to an approved waste disposal plant.[2]
-
Experimental Protocols
A comprehensive assessment of necessary personal protective equipment should be conducted before handling this compound. The minimum required PPE includes:
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[2]
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile rubber) must be worn.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect the skin. Flame-retardant and antistatic protective clothing is recommended.
-
-
Respiratory Protection: If working in a poorly ventilated area or when the generation of dust is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Have spill cleanup materials readily available.
-
-
Dispensing:
-
During Use:
-
After Handling:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
-
Keep the container tightly closed and stored in a locked cabinet or designated secure area.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3]
-
Minor Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the laboratory and alert others.
-
Do not attempt to clean up the spill without proper training and equipment.
-
Contact the institution's emergency response team.
-
-
First Aid:
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Immediately call a poison control center or seek medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[5] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5]
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Visualized Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Application Notes and Protocols for the Scale-Up Synthesis of 2-Iodo-6-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2-Iodo-6-methoxypyrazine, a valuable building block in pharmaceutical and agrochemical research. The described two-step synthetic route is designed for scalability and robustness, starting from the commercially available 2,6-dichloropyrazine.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a methoxy group and a reactive iodine atom on the pyrazine core, allows for diverse functionalization through cross-coupling reactions. The electron-deficient nature of the pyrazine ring, further influenced by the methoxy substituent, makes this compound a versatile substrate for the construction of complex molecular architectures. This document outlines a reliable two-step synthesis, beginning with the selective methoxylation of 2,6-dichloropyrazine, followed by a copper-catalyzed halogen exchange reaction to introduce the iodo-substituent.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step sequence. The first step involves a nucleophilic aromatic substitution (SNAr) to replace one of the chlorine atoms of 2,6-dichloropyrazine with a methoxy group. The second step is a copper-catalyzed aromatic Finkelstein reaction to convert the remaining chloro-substituent to an iodo-group.
Caption: Overall synthetic workflow for this compound.
Step 1: Scale-Up Synthesis of 2-Chloro-6-methoxypyrazine
The selective mono-methoxylation of 2,6-dichloropyrazine is achieved by reacting it with a controlled amount of sodium methoxide in methanol. The reaction is typically performed at room temperature to favor the mono-substituted product.
Experimental Protocol
Materials:
-
2,6-Dichloropyrazine
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Hexanes
-
Diatomaceous earth (e.g., Celite®)
-
Rotary evaporator
-
Reaction vessel with mechanical stirrer, thermometer, and addition funnel
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer and a temperature probe, dissolve 2,6-dichloropyrazine (1.0 eq) in anhydrous methanol.
-
Reagent Addition: Prepare a solution of sodium methoxide (1.0 eq) in anhydrous methanol. Slowly add the sodium methoxide solution to the 2,6-dichloropyrazine solution at room temperature over 1 hour, maintaining the temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS) to ensure the complete consumption of the starting material and to minimize the formation of the di-substituted by-product.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extraction: To the residue, add water and extract the product with hexanes.
-
Purification: Filter the hexane extracts through a pad of diatomaceous earth to remove any insoluble impurities. Concentrate the filtrate under reduced pressure to yield 2-chloro-6-methoxypyrazine as a solid. The product can be further purified by recrystallization from a suitable solvent system if required.
Quantitative Data
| Parameter | Value |
| Starting Material | 2,6-Dichloropyrazine |
| Reagents | Sodium methoxide, Methanol |
| Reaction Time | 1-2 hours |
| Reaction Temperature | Room Temperature |
| Typical Yield | 85-95% |
| Product Purity | >98% (by GC or HPLC) |
Step 2: Scale-Up Synthesis of this compound via Aromatic Finkelstein Reaction
The conversion of 2-chloro-6-methoxypyrazine to this compound is accomplished through a copper-catalyzed halogen exchange reaction. This method is advantageous for its mild conditions and good functional group tolerance. The choice of a diamine ligand is crucial for the efficiency of the catalytic cycle.
Experimental Protocol
Materials:
-
2-Chloro-6-methoxypyrazine
-
Sodium iodide (NaI)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA) or another suitable diamine ligand
-
Anhydrous 1,4-Dioxane
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel with mechanical stirrer, reflux condenser, and thermometer
Procedure:
-
Reaction Setup: To a clean and dry reaction vessel, add 2-chloro-6-methoxypyrazine (1.0 eq), sodium iodide (2.0 eq), and copper(I) iodide (0.05 - 0.10 eq).
-
Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon).
-
Solvent and Ligand Addition: Add anhydrous 1,4-dioxane, followed by the diamine ligand (e.g., N,N'-dimethylethylenediamine, 0.10 - 0.20 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.
-
Extraction and Drying: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford this compound.
Quantitative Data
| Parameter | Value |
| Starting Material | 2-Chloro-6-methoxypyrazine |
| Reagents | NaI, CuI, N,N'-Dimethylethylenediamine |
| Solvent | 1,4-Dioxane |
| Reaction Temperature | 100-110 °C (Reflux) |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-85% |
| Product Purity | >98% (by HPLC) |
Logical Relationship of the Synthetic Steps
The following diagram illustrates the logical progression from starting materials to the final product, highlighting the key transformations and intermediates.
Caption: Logical flow of the two-step synthesis.
Conclusion
The provided protocols describe a scalable and efficient synthesis of this compound. The methodologies are based on well-established chemical transformations and are suitable for the production of multi-gram to kilogram quantities of the target compound. Careful monitoring of reaction parameters is recommended to ensure high yields and purity. These application notes should serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions for 2-Iodo-6-methoxypyrazine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2-Iodo-6-methoxypyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?
Answer: this compound is an electron-deficient heteroaryl halide. The C-I bond is the most reactive among halides (I > Br > Cl) for the initial oxidative addition step in the catalytic cycle.[1] For a successful reaction, a robust palladium catalyst system with an appropriate base and solvent is crucial.
A reliable starting point involves using a palladium(0) source with an electron-rich, bulky phosphine ligand.[2] The base is essential for activating the boronic acid to facilitate transmetalation.[3] Anhydrous conditions under an inert atmosphere (e.g., Argon or Nitrogen) are highly recommended to prevent side reactions.
Table 1: Recommended Starting Conditions for Screening
| Component | Recommendation | Rationale |
|---|---|---|
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, effective Pd(0) and Pd(II) precursors.[2] |
| Ligand | SPhos, XPhos, or P(t-Bu)₃ | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination.[3][4] |
| Catalyst Loading | 1-5 mol% | A typical range for initial screening.[4][5] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong inorganic bases are often effective for challenging couplings.[4][6] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF | Polar aprotic solvents, often with water, to ensure solubility of both organic and inorganic reagents.[4][7] |
| Temperature | 80-110 °C | Sufficient thermal energy is usually required to drive the catalytic cycle.[5][8] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the catalyst and boronic acid.[9] |
Q2: My reaction yield is low or zero. What are the common causes and how can I troubleshoot this?
Answer: Low yield is a common issue that can stem from several factors, including inactive catalysts, incorrect choice of base or solvent, or substrate-related side reactions. A systematic approach to troubleshooting is essential.
The following flowchart provides a logical workflow for diagnosing and solving low-yield problems.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Q3: Which palladium catalyst and ligand combination is most effective?
Answer: The choice of catalyst and ligand is critical, especially for electron-deficient heterocycles like pyrazines.[1] While classic catalysts like Pd(PPh₃)₄ can work, modern systems using bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) often provide superior results with lower catalyst loadings and at milder temperatures.[2][3]
Table 2: Comparison of Common Catalyst/Ligand Systems
| Catalyst System | Ligand Type | Advantages | Potential Drawbacks | Typical Loading (mol%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Monodentate Phosphine | Readily available, well-understood.[2] | Lower activity for challenging substrates, may require higher temperatures.[4] | 2-5[4] |
| Pd₂(dba)₃ / XPhos | Buchwald-type | Excellent for sterically hindered and electron-poor substrates.[4] | Air-sensitive, higher cost.[4] | 1-2[4] |
| Pd(OAc)₂ / SPhos | Buchwald-type | High activity for a broad range of substrates.[4] | Air-sensitive, higher cost.[4] | 1-2[4] |
| PdCl₂(dppf) | Diphosphine Complex | Relatively air-stable, good for a range of substrates. | May be less active than modern Buchwald-type systems.[4] | 2-5 |
| XPhos Pd G3/G4 | Pre-catalyst | Air-stable, highly active, reliable generation of the active Pd(0) species.[10] | Higher initial cost. | 1-3 |
Q4: What are the most common side reactions and how can they be minimized?
Answer: Several side reactions can compete with the desired cross-coupling, reducing the overall yield and complicating purification.
-
Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene. It is often promoted by high temperatures and extended reaction times in aqueous basic media.
-
Homocoupling: This involves the coupling of two boronic acid molecules (to form a biaryl byproduct) or two iodo-pyrazine molecules.
-
Solution: This is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[9] Ensure the reaction mixture and solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas through the solvent for an extended period.[12] Using bulky ligands can also suppress homocoupling.[9]
-
-
Dehalogenation: The iodo-substituent is replaced by a hydrogen atom, leading to the formation of 2-methoxypyrazine.
-
Solution: This can occur if the reaction stalls or if there are sources of hydride in the reaction. Ensure all reagents are pure and consider a more efficient catalyst system to ensure the cross-coupling pathway is kinetically favored.
-
Detailed Experimental Protocol
This section provides a general, detailed methodology for a Suzuki-Miyaura coupling reaction with this compound.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4.4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Degassed water
-
Reaction vessel (e.g., oven-dried Schlenk tube or round-bottom flask) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried resealable Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 236 mg), the arylboronic acid (1.2 mmol), and the base (K₃PO₄, 2.0 mmol, 424 mg).
-
Catalyst Addition: In a separate vial, quickly weigh the palladium source (Pd₂(dba)₃, 0.02 mmol, 18.3 mg) and ligand (SPhos, 0.044 mmol, 18.1 mg) and add them to the Schlenk tube.
-
Inert Atmosphere: Cap the vessel with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 4 mL of dioxane) and degassed water (e.g., 1 mL) via syringe.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[13]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[13]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: 2-Iodo-6-methoxypyrazine in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Iodo-6-methoxypyrazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cross-coupling experiments.
Troubleshooting Guides
This section provides solutions to common problems observed during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound.
Issue 1: Low or No Product Yield
Symptoms:
-
TLC/LC-MS analysis shows primarily unreacted this compound.
-
Formation of multiple unidentified byproducts.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | The Pd(0) active species may not be forming efficiently or could be deactivated. Consider using a pre-formed Pd(0) catalyst or a modern palladacycle precatalyst (e.g., G2 or G3 precatalysts) that readily generates the active catalytic species. Ensure all solvents and reagents are thoroughly degassed to prevent oxidation of the catalyst. |
| Inappropriate Ligand Choice | For the electron-deficient pyrazine ring, bulky and electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) are often more effective as they promote the oxidative addition and reductive elimination steps. |
| Incorrect Base Selection | The chosen base may be too weak or have poor solubility. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective. In some cases, particularly with K₃PO₄, the addition of a small amount of water can be beneficial. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are typically required. |
| Sub-optimal Temperature | The reaction may require higher thermal energy. Gradually increase the reaction temperature in increments of 10-20°C. Microwave irradiation can also be a valuable tool for rapid and uniform heating, often leading to significantly reduced reaction times. |
| Poor Reagent Quality | Degradation of coupling partners, especially boronic acids in Suzuki reactions, is a common issue. Use fresh, high-purity starting materials. Boronic acids are particularly susceptible to decomposition and should be stored under inert atmosphere and refrigerated. |
Issue 2: Significant Formation of 6-Methoxypyrazine (Hydrodeiodination)
Symptoms:
-
A significant peak corresponding to the mass of 6-methoxypyrazine is observed in GC-MS or LC-MS analysis.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Presence of a Hydrogen Source | Hydrodehalogenation occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the desired coupling partner. Water is a common hydrogen source. Ensure rigorous anhydrous conditions by using dry solvents and reagents, and maintaining an inert atmosphere (e.g., argon or nitrogen). |
| Reaction Conditions | Certain solvents (e.g., alcohols) can act as hydrogen donors. If possible, switch to a non-protic solvent like toluene or dioxane. |
Issue 3: Formation of Bipyrazine Homocoupling Product
Symptoms:
-
Detection of a product with a mass corresponding to 2,2'-bis(6-methoxypyrazine).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Reaction Conditions | Homocoupling can be favored under certain conditions, particularly in Suzuki reactions. This can sometimes be suppressed by changing the order of addition of reagents. For instance, adding the boronic acid slowly to the reaction mixture can sometimes minimize this side reaction. |
| Catalyst System | The choice of ligand and palladium source can influence the rate of homocoupling versus cross-coupling. Screening different ligand/palladium combinations may be necessary. |
Frequently Asked Questions (FAQs)
Q1: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am seeing low conversion and significant hydrodeiodination. What should I try first?
A1: The most common cause for this is the presence of water and/or the use of a suboptimal catalyst system. First, ensure all your reagents and solvents are rigorously dried and the reaction is performed under a strict inert atmosphere. If the problem persists, consider switching to a more electron-rich and bulky phosphine ligand, such as SPhos or XPhos, in combination with a robust palladium precatalyst. These ligands can accelerate the desired cross-coupling pathway, outcompeting the hydrodeiodination side reaction.
Q2: In a Buchwald-Hartwig amination, what is the best base to use with this compound?
A2: For Buchwald-Hartwig aminations, strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) is a very common and effective choice. Other options include lithium bis(trimethylsilyl)amide (LHMDS) and potassium phosphate (K₃PO₄), although K₃PO₄ is generally considered a weaker base in this context. The optimal base can be substrate-dependent, so a small screen of bases may be beneficial.
Q3: For a Sonogashira coupling, is a copper co-catalyst always necessary when using this compound?
A3: While the classic Sonogashira reaction utilizes a copper(I) co-catalyst (typically CuI) to facilitate the formation of the copper acetylide, copper-free Sonogashira protocols have been developed.[1][2] These often require specific ligands and conditions. For this compound, the high reactivity of the C-I bond may allow for efficient copper-free coupling, which can be advantageous in cases where copper sensitivity is a concern for other functional groups in the molecule or for simplifying purification.[1][2]
Experimental Protocols & Methodologies
Below are representative experimental protocols for common cross-coupling reactions with this compound. These should be considered as starting points and may require optimization for specific substrates.
Suzuki-Miyaura Coupling: General Procedure
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To an oven-dried flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: General Procedure
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to an oven-dried reaction vessel.
-
Add this compound and the anhydrous, degassed solvent.
-
Add the amine to the reaction mixture.
-
Seal the vessel and heat to the desired temperature (typically 90-120°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: General Procedure
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base/Solvent (e.g., Triethylamine or Diisopropylethylamine)
-
Co-solvent if needed (e.g., THF, DMF)
Procedure:
-
To an oven-dried flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent and base, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
Technical Support Center: Improving Yield of 2-Iodo-6-methoxypyrazine Cross-Coupling
Welcome to the technical support center for optimizing cross-coupling reactions of 2-Iodo-6-methoxypyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the synthesis of substituted 6-methoxypyrazine derivatives.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is resulting in low or no yield. What are the common causes?
A1: Low or no yield in cross-coupling reactions involving this compound can stem from several factors. The electron-rich nature of the pyrazine ring due to the methoxy group and the potential for the pyrazine nitrogens to coordinate with the palladium catalyst are primary challenges.[1] Key areas to investigate include:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or could be deactivating prematurely.
-
Inappropriate Ligand Choice: The ligand may not be suitable for this specific electron-rich heteroaromatic substrate.
-
Incorrect Base Selection: The base might be too weak, too strong, or poorly soluble in the reaction medium.
-
Sub-optimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy for oxidative addition.
-
Poor Reagent Quality: Degradation of starting materials, particularly organoboron or organotin reagents, is a common issue.
-
Presence of Oxygen: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation.[2]
Q2: I am observing significant deiodination of my this compound. How can I minimize this side reaction?
A2: Deiodination, or hydrodehalogenation, is a common side reaction with electron-rich heteroaryl iodides.[3] To minimize this:
-
Use Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos can promote the desired reductive elimination pathway over deiodination.[3]
-
Optimize the Base: Switch to a milder base like K₃PO₄ or Cs₂CO₃.[3]
-
Control Reaction Temperature: Higher temperatures can sometimes increase the rate of deiodination, so running the reaction at the lowest effective temperature is advisable.[3]
-
Ensure Anhydrous Conditions: Rigorously exclude water and other protic sources from the reaction, as they can be a source of hydrogen for the deiodination process.
Q3: How does the methoxy group on the pyrazine ring influence the cross-coupling reaction?
A3: The methoxy group is an electron-donating group, which increases the electron density of the pyrazine ring. This can have several effects:
-
Slower Oxidative Addition: The increased electron density at the carbon bearing the iodine atom can make the oxidative addition of the Pd(0) catalyst, often the rate-limiting step, more challenging.
-
Potential for ortho-directing effects: In some cases, the methoxy group may coordinate to the palladium center, influencing the regioselectivity of the reaction, although this is less of a concern with a single iodine substituent.[4]
-
Increased Susceptibility to Side Reactions: The electron-rich nature of the ring can make it more prone to side reactions like deiodination.
Q4: What are the most common side products I should look out for?
A4: Besides deiodination, other common side products include:
-
Homocoupling: Dimerization of the boronic acid (in Suzuki coupling) or the terminal alkyne (Glaser coupling in Sonogashira) can be a significant issue. This is often promoted by the presence of oxygen.[2][5]
-
Protodeboronation: In Suzuki coupling, the boronic acid can be replaced by a hydrogen atom, especially under harsh basic conditions or at elevated temperatures.[1]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Symptoms: Low conversion of this compound and/or formation of deiodinated pyrazine and boronic acid homocoupling products.
Troubleshooting Workflow:
Troubleshooting Low Suzuki-Miyaura Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a pre-formed Pd(0) catalyst or a modern palladacycle pre-catalyst (e.g., XPhos Pd G2) to ensure a consistent concentration of the active species.[2] Ensure all reagents and solvents are thoroughly degassed. |
| Inappropriate Ligand | For this electron-rich substrate, employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to promote efficient oxidative addition and reductive elimination.[3] |
| Inefficient Transmetalation | Switch to a stronger or more soluble base such as K₃PO₄ or Cs₂CO₃. Using a biphasic solvent system like toluene/water or dioxane/water can facilitate the transfer of the boronate to the organic phase.[2] |
| Protodeboronation | Use a less harsh base or switch to a more stable boronate ester (e.g., a pinacol ester). Ensure the reaction is run under anhydrous conditions if water is not part of a biphasic system.[2] |
| Homocoupling of Boronic Acid | Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[2] |
Issue 2: Low Yield in Stille Coupling
Symptoms: Incomplete consumption of starting materials and/or formation of tin homocoupling byproducts.
Troubleshooting Workflow:
Troubleshooting Low Stille Coupling Yield
| Possible Cause | Troubleshooting Step |
| Slow Transmetalation | The addition of a copper(I) co-catalyst, such as CuI, can significantly accelerate the rate of transmetalation.[6] |
| Catalyst Inhibition | The use of bulky, electron-rich phosphine ligands can sometimes inhibit the reaction. In such cases, ligands with lower donicity might be beneficial.[7] |
| Homocoupling of Organostannane | This is a common side reaction.[8] Ensure the reaction is thoroughly degassed to remove oxygen. Adding the organostannane slowly to the reaction mixture can also help minimize this side reaction. |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(0) source like Pd(PPh₃)₄, ensure it has been stored under an inert atmosphere. |
| Inappropriate Solvent | Use anhydrous and degassed polar aprotic solvents such as DMF, NMP, or THF. |
Issue 3: Low Yield in Sonogashira Coupling
Symptoms: Low conversion, significant starting material remaining, and/or formation of alkyne homocoupling (Glaser) products.
Troubleshooting Workflow:
Troubleshooting Low Sonogashira Coupling Yield
| Possible Cause | Troubleshooting Step |
| Alkyne Homocoupling (Glaser Coupling) | This is often caused by the presence of oxygen, which facilitates the oxidation of Cu(I) to Cu(II).[5] Ensure all solvents and reagents are rigorously degassed and the reaction is maintained under a strict inert atmosphere. Copper-free conditions can also be employed to avoid this side reaction.[2] |
| Inefficient Deprotonation of Alkyne | Use a stronger amine base, such as diisopropylamine (DIPA) or diethylamine (DEA), or a combination of an amine and an inorganic base. |
| Inactive Catalyst System | Ensure the palladium catalyst and the copper(I) co-catalyst (e.g., CuI) are of high purity and handled under an inert atmosphere. |
| Low Reaction Temperature | While many Sonogashira couplings proceed at room temperature, less reactive coupling partners may require heating.[3] |
| Poor Reagent Quality | Use high-purity terminal alkynes, as impurities can promote side reactions.[5] |
Data Presentation
Table 1: Representative Yields for Suzuki-Miyaura Coupling of this compound
| Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75-85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | 1,4-Dioxane | 90 | 16 | 80-90 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 110 | 8 | 85-95 |
| 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 70-80 |
| Yields are estimated based on similar substrates and general literature knowledge. |
Table 2: Representative Conditions and Yields for Stille Coupling of this compound
| Organostannane | Pd Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (Tributylstannyl)benzene | Pd(PPh₃)₄ (2) | - | - | Toluene | 110 | 16 | 70-80 |
| 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | CuI (10) | DMF | 100 | 12 | 80-90 |
| (Tributylstannyl)furan | PdCl₂(PPh₃)₂ (3) | - | - | NMP | 90 | 18 | 65-75 |
| Vinyltributylstannane | Pd(PPh₃)₄ (2) | - | CuI (5) | THF | 70 | 12 | 75-85 |
| Yields are estimated based on similar substrates and general literature knowledge. |
Table 3: Representative Yields for Sonogashira Coupling of this compound
| Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 12 | 85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (5) | DIPA | DMF | 50 | 8 | 90-98 |
| 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₂NH | Toluene | 60 | 10 | 80-90 |
| 2-Methyl-3-butyn-2-ol | PdCl₂(dppf) (3) | CuI (5) | Et₃N | MeCN | 80 | 6 | 85-95 |
| Yields are estimated based on similar substrates and general literature knowledge. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a flame-dried Schlenk tube, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL).
-
Inert Atmosphere: Seal the tube and thoroughly degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Stille Coupling
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additive (e.g., CuI).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF) via syringe. Add this compound (1.0 mmol) and then the organostannane (1.1 mmol).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, cool the reaction to room temperature. If a copper additive was used, quenching with a saturated aqueous solution of KF to precipitate tin byproducts may be necessary. Filter the mixture through a pad of celite.
-
Extraction and Purification: Extract the filtrate with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry, inert-atmosphere-flushed flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N or DIPA).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (room temperature to 80 °C) until completion, as monitored by TLC.
-
Work-up: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts, concentrate, and purify by chromatography to yield the desired product.
Catalytic Cycle Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Catalytic Cycle of the Stille Coupling
Catalytic Cycles of the Sonogashira Coupling
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 5. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. scispace.com [scispace.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of 2-Iodo-6-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for the Suzuki-Miyaura cross-coupling of 2-iodo-6-methoxypyrazine, a challenging electron-deficient heteroaryl halide. The following information is designed to help you navigate catalyst selection, optimize reaction conditions, and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound considered "difficult"?
A1: The Suzuki coupling of this compound can be challenging due to the electron-deficient nature of the pyrazine ring. This can lead to several issues:
-
Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, potentially forming inactive species and slowing down or halting the catalytic cycle.[1]
-
Slow Oxidative Addition: While the carbon-iodine bond is the most reactive among halogens (I > Br > Cl), the electron-withdrawing character of the pyrazine ring can still influence the rate of oxidative addition, the first and often rate-determining step of the catalytic cycle.[2]
-
Side Reactions: Electron-deficient heteroaryl halides can be more susceptible to side reactions such as protodeboronation of the boronic acid partner.
Q2: What are the most critical parameters to consider for a successful coupling?
A2: The success of this Suzuki coupling hinges on the careful selection of four key components:
-
Palladium Precursor: The source of the active Pd(0) catalyst.
-
Ligand: This component is crucial for stabilizing the palladium center, promoting the key steps of the catalytic cycle, and preventing catalyst deactivation.
-
Base: Activates the boronic acid for transmetalation.
-
Solvent: Affects the solubility of reagents and can influence the reaction rate and side reactions.
Q3: Which type of palladium catalyst is generally recommended for this type of substrate?
A3: For electron-deficient heteroaryl halides like this compound, highly active catalyst systems are often required.[1] Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are particularly effective.[3][4] These ligands promote the formation of the active monoligated palladium(0) species, which is crucial for efficient catalysis, and can help prevent catalyst inhibition by the pyrazine nitrogen.[1][4]
Troubleshooting Guide
Problem 1: Low to no yield of the desired product.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure your palladium precursor and ligand are of high quality and stored correctly. Some precatalysts are air-sensitive. Consider using a fresh batch or a more robust, air-stable precatalyst.[5] |
| Inappropriate Ligand | For this challenging substrate, standard ligands like PPh₃ may be ineffective. Switch to a bulky, electron-rich phosphine ligand such as SPhos or XPhos, which are known to be effective for heteroaryl couplings.[2][4] |
| Incorrect Base | The choice of base is critical. A strong base is often necessary. Potassium phosphate (K₃PO₄) is frequently effective in challenging couplings of heteroaryl halides.[1] Other bases to consider include cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃). |
| Poor Solvent Choice | Ensure your solvent system can dissolve all reactants. Common solvents for Suzuki couplings include 1,4-dioxane, toluene, and DMF, often with a small amount of water to aid in the dissolution of the base and facilitate transmetalation.[6][7] |
| Reaction Temperature Too Low | Difficult couplings may require elevated temperatures to overcome the activation energy for oxidative addition. Try increasing the reaction temperature, for example, to 80-110 °C.[5] |
| Oxygen Contamination | Oxygen can deactivate the Pd(0) catalyst. Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[5] |
Problem 2: Significant formation of side products.
| Side Product | Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[5] | Ensure the reaction is thoroughly degassed. Consider using a Pd(0) source (e.g., Pd₂(dba)₃) or an efficient precatalyst system. |
| Protodeboronation | The boronic acid group is replaced by a hydrogen atom. This is common with electron-rich or heteroaryl boronic acids, especially in the presence of strong bases and water.[5] | Use a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[5] Running the reaction under anhydrous conditions can also minimize this side reaction.[5] Alternatively, consider using a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt instead of the boronic acid.[1] |
| Dehalogenation | The iodo group on the pyrazine is replaced by a hydrogen atom. | This can sometimes be mitigated by using shorter reaction times or milder reaction conditions. |
Catalyst System Comparison for Difficult Suzuki Couplings
While specific data for this compound is scarce in the literature, the following table provides a comparison of catalyst systems for structurally related difficult Suzuki couplings of dihaloheterocycles. This data can serve as a starting point for catalyst selection.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Reported Yield | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | High | [2] |
| PdCl₂(dppf) | - | K₂CO₃ | DME | - | High | [2] |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | - | Good | [2] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent | |
| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 | Good to Excellent | [2] |
Note: "Good" and "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)
-
Ligand (e.g., SPhos or XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 10:1)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium precatalyst, the ligand, and the base.
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Caption: Troubleshooting workflow for low yield.
References
- 1. soc.chim.it [soc.chim.it]
- 2. benchchem.com [benchchem.com]
- 3. nasc.ac.in [nasc.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Technical Support Center: Removal of Palladium Catalyst from 2-Iodo-6-methoxypyrazine Reaction Mixture
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of palladium catalysts from reaction mixtures, with a specific focus on processes involving substrates like 2-Iodo-6-methoxypyrazine.
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium catalysts and offers potential solutions.
| Problem | Potential Cause | Recommended Solution |
| High levels of residual palladium after filtration. | The palladium catalyst may be in a soluble form or has formed fine colloidal particles that pass through the filter medium.[1][2] | - For soluble palladium: Employ a scavenger or an adsorbent like activated carbon to bind the palladium before filtration.[1][3] - For colloidal palladium: Use a finer filter medium (e.g., PTFE, 0.45 µm), increase the thickness of the Celite bed, or use a flocculating agent to aggregate the particles before filtration.[1] |
| Low efficiency of palladium scavengers. | - Incorrect scavenger selection for the palladium's oxidation state (e.g., Pd(0) vs. Pd(II)).[1] - Insufficient scavenger loading or contact time. - The solvent may not be compatible with the chosen scavenger.[1] | - Scavenger selection: Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[1] A screening of different scavengers is recommended.[1] - Optimization: Increase the amount of scavenger and/or the stirring time. - Solvent compatibility: Ensure the scavenger is effective in the reaction solvent. |
| Product loss during palladium removal. | The product may be adsorbing to the filtration medium (e.g., Celite, silica gel) or the scavenger.[1] | - Minimize adsorbent: Use the minimum effective amount of Celite or scavenger. - Thorough washing: Wash the filter cake or scavenger thoroughly with a suitable solvent to recover the adsorbed product.[3] - Alternative scavenger: Test different scavengers to find one with lower affinity for the product.[1] |
| Inconsistent palladium removal from batch to batch. | Variations in the final oxidation state or coordination sphere of the palladium catalyst at the end of the reaction.[3] | - Standardize work-up: Implement a consistent work-up procedure before palladium removal. - Broad-spectrum scavenger: Use a scavenger that is effective against various palladium species, such as those based on trimercaptotriazine (TMT).[3] - Pre-treatment: Consider a mild oxidation or reduction step to convert palladium to a single, more easily removable species.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts from reaction mixtures?
A1: The most common methods for palladium removal include:
-
Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C). Often, a pad of Celite is used to aid the filtration of fine particles.[4][5]
-
Adsorption: Using solid-supported scavengers with high affinity for palladium. Common scavengers are functionalized with thiol, thiourea, or trimercaptotriazine (TMT) groups.[3][6] Activated carbon is also widely used.[1][7]
-
Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor.[3]
-
Chromatography: Column chromatography can be effective in separating the product from the palladium catalyst.[4]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium species into a separate phase.[4]
Q2: How do I choose the best palladium removal method for my this compound reaction?
A2: The choice of method depends on several factors:
-
Nature of the palladium catalyst: If you are using a heterogeneous catalyst (e.g., Pd/C), filtration through Celite is a good first step.[4] For homogeneous catalysts, scavengers or chromatography are necessary.[1][4]
-
Solubility of your product: Ensure your product is soluble in the solvent used for the removal process to avoid product loss.
-
Required purity level: For active pharmaceutical ingredients (APIs), stringent limits on residual palladium (often <10 ppm) necessitate highly efficient methods like scavenging.[8]
-
Scale of the reaction: For large-scale processes, filtration and scavenging are often more practical than chromatography.
Q3: Can I use activated carbon to remove the palladium catalyst?
A3: Yes, activated carbon is a common and effective adsorbent for removing residual palladium.[1][7] However, it can sometimes lead to product loss due to non-specific adsorption.[8] It is advisable to perform a small-scale test to evaluate its efficiency and the potential for product loss in your specific system.
Q4: What are palladium scavengers and how do they work?
A4: Palladium scavengers are solid supports (often silica gel or a polymer) functionalized with ligands that have a high affinity for palladium.[6] These ligands, such as thiols or thioureas, chelate with the palladium, effectively "scavenging" it from the solution. The solid-supported scavenger-palladium complex can then be easily removed by filtration.[1]
Q5: How can I determine the amount of residual palladium in my product?
A5: The most common and sensitive method for quantifying residual palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[9][10] Other techniques include atomic absorption spectroscopy and X-ray fluorescence.[10][11] For rapid, semi-quantitative analysis during process development, fluorometric methods are also available.[9][12]
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite
This protocol is suitable for the removal of heterogeneous palladium catalysts (e.g., Pd/C).
-
Prepare the Celite Pad:
-
Place a piece of filter paper in a Büchner or sintered glass funnel.
-
Add a layer of Celite (approximately 1-2 cm thick) over the filter paper.
-
Gently press down on the Celite to create a compact and level bed.
-
Pre-wet the Celite pad with the solvent used in the reaction mixture to prevent the Celite from being disturbed during filtration.[1]
-
-
Filter the Reaction Mixture:
-
Wash the Celite Pad:
-
Wash the Celite pad with fresh solvent to ensure all the product is recovered.[1]
-
-
Collect the Filtrate:
-
The collected filtrate contains the product, now free of the heterogeneous palladium catalyst.[1]
-
Protocol 2: Palladium Removal using a Solid-Supported Scavenger
This protocol is effective for removing both homogeneous and heterogeneous palladium species.
-
Select the Appropriate Scavenger:
-
Add the Scavenger:
-
Add the recommended amount of the solid-supported scavenger to the reaction mixture. The amount is typically specified by the manufacturer (e.g., in weight percent or equivalents relative to the palladium).[1]
-
-
Stir the Mixture:
-
Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period ranging from 1 to 18 hours. The optimal time and temperature should be determined experimentally.[3]
-
-
Filter off the Scavenger:
-
Remove the solid-supported scavenger by filtration through a Büchner funnel or a simple filter paper.[1]
-
-
Wash the Scavenger:
-
Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.[3]
-
-
Collect and Concentrate:
-
Combine the filtrate and the washings, and then remove the solvent under reduced pressure to obtain the purified product.[3]
-
Quantitative Data
The efficiency of different palladium removal methods can vary depending on the specific reaction conditions. The following table provides a summary of reported efficiencies for various methods.
| Method | Initial Pd Concentration | Final Pd Concentration | Efficiency | Reference |
| Carboxen® 564 (Synthetic Carbon) | 1250 ppm | 12 ppm | >99% | [8] |
| Silica-Thiol Scavenger | 1250 ppm | >50 ppm | ~96% | [8] |
| SiliaMetS Thiol | 2400 ppm | ≤ 16 ppm | >99.3% | [6] |
| SiliaMetS Thiourea | 2400 ppm | ≤ 16 ppm | >99.3% | [6] |
| Activated Carbon (Darco) | 2400 ppm | >100 ppm | <96% | [6] |
| Thiourea Alkyl Silica | 150–220 ppm | <1 ppm | >99% | [13] |
| TMT Treatment | ~2000 ppm | <15 ppm | >99.2% | [14] |
| Activated Charcoal (Darco KB-B) | 300 ppm | <1 ppm | >99.6% | [14] |
Visualizations
Caption: Decision tree for selecting a suitable palladium removal method.
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pharmtech.com [pharmtech.com]
- 10. arborassays.com [arborassays.com]
- 11. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. apolloscientific.co.uk [apolloscientific.co.uk]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-Iodo-6-methoxypyrazine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing impurities during the synthesis of 2-Iodo-6-methoxypyrazine. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and effective method for the synthesis of this compound is via a Sandmeyer-type reaction, starting from 2-amino-6-methoxypyrazine. This involves the diazotization of the amino group followed by displacement with an iodide salt. An alternative, though potentially less common, route is the direct iodination of a suitable pyrazine precursor, or a halogen exchange reaction from 2-chloro-6-methoxypyrazine.
Q2: What are the typical impurities encountered in the synthesis of this compound?
A2: The impurity profile can vary depending on the synthetic route and reaction conditions. Common impurities may include:
-
Starting materials: Unreacted 2-amino-6-methoxypyrazine or 2-chloro-6-methoxypyrazine.
-
Over-iodinated products: Formation of di-iodinated pyrazine species.
-
Side-reaction products: Byproducts from the Sandmeyer reaction, such as 6-methoxypyrazin-2-ol (from reaction with water) or azo-coupled dimers.
-
Residual reagents: Iodine or other iodinating agents.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC analysis, a suitable eluent system would typically be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate. The disappearance of the starting material spot and the appearance of the product spot, which should have a different Rf value, indicate reaction progression. GC-MS can provide more detailed information on the formation of the desired product and the presence of any impurities.
Q4: What are the recommended purification methods for this compound?
A4: The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:
-
Aqueous workup: Washing the crude product with a solution of sodium thiosulfate to remove residual iodine.
-
Liquid-liquid extraction: To separate the product from water-soluble impurities.
-
Column chromatography: Effective for separating the desired product from closely related impurities.
-
Recrystallization: A final purification step to obtain a highly pure crystalline product.
Troubleshooting Guide
The following table provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Incomplete diazotization of the starting amine. | Ensure the reaction temperature is kept low (0-5 °C) during the addition of sodium nitrite. Use a slight excess of the diazotizing agent. |
| Decomposition of the diazonium salt. | Use the diazonium salt immediately after its formation. Avoid exposing it to high temperatures or light. | |
| Ineffective iodide displacement. | Ensure the iodide salt (e.g., KI) is fully dissolved. For Sandmeyer reactions, the use of a copper(I) catalyst can be beneficial. | |
| Presence of significant amounts of starting material | Insufficient reaction time or temperature. | Monitor the reaction by TLC or GC-MS and continue until the starting material is consumed. A slight increase in temperature after the initial diazotization may be necessary. |
| Inadequate stoichiometry of reagents. | Re-evaluate the molar ratios of the reactants, ensuring a slight excess of the iodinating agent. | |
| Formation of a dark-colored, tarry substance | Side reactions of the diazonium salt. | Maintain a low reaction temperature and ensure efficient stirring. The dropwise addition of reagents can help to control the reaction exotherm. |
| Presence of impurities in the starting material. | Use purified starting materials. | |
| Product is contaminated with a significant amount of di-iodinated species | Excess of the iodinating agent or harsh reaction conditions. | Carefully control the stoichiometry of the iodinating agent. Perform the reaction at a lower temperature. |
| Product contains residual iodine (purple/brown color) | Incomplete removal of unreacted iodine. | Wash the organic layer thoroughly with a saturated aqueous solution of sodium thiosulfate until the color disappears. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-amino-6-methoxypyrazine (Sandmeyer Reaction)
Materials:
-
2-amino-6-methoxypyrazine
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-6-methoxypyrazine (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the reaction mixture, maintaining the temperature between 0 and 5 °C. Stir for 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution at room temperature. Effervescence (nitrogen gas evolution) should be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated aqueous sodium thiosulfate solution (to remove excess iodine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a silica gel slurry in hexane and pack a chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield purified this compound.
Quantitative Data Summary
The following tables provide an overview of typical reaction parameters and expected outcomes. Note that these are estimates based on similar reactions and may vary.
Table 1: Typical Reaction Yields
| Synthetic Route | Starting Material | Typical Yield Range |
| Sandmeyer Reaction | 2-amino-6-methoxypyrazine | 60-80% |
| Halogen Exchange | 2-chloro-6-methoxypyrazine | 50-70% |
Table 2: Common Impurity Profile and Control
| Impurity | Typical Level (crude) | Control Strategy |
| Unreacted Starting Material | 5-15% | Optimize reaction time and stoichiometry. |
| Di-iodinated Pyrazine | < 5% | Use a controlled amount of iodinating agent. |
| 6-methoxypyrazin-2-ol | < 5% | Ensure anhydrous conditions for diazotization if possible, or minimize reaction time in aqueous acid. |
| Azo-coupled Dimers | < 2% | Maintain low temperature and dilute conditions. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
Technical Support Center: Cross-Coupling Reactions of 2-Iodo-6-methoxypyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling efficiency of 2-Iodo-6-methoxypyrazine. The following sections address common issues and provide detailed experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, with a focus on the critical role of the base.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical in cross-coupling reactions of this compound?
A1: The base plays multiple crucial roles in the catalytic cycle of cross-coupling reactions. Its primary functions include:
-
Activation of the Coupling Partner: In Suzuki reactions, the base activates the organoboron species to facilitate transmetalation.[1] In Sonogashira reactions, it deprotonates the terminal alkyne to form the reactive copper or palladium acetylide.[2] For Buchwald-Hartwig aminations, the base deprotonates the amine or a palladium-amine complex to generate the active nucleophile.[3]
-
Neutralization of Acid Byproducts: The base neutralizes the hydrogen halide (HI) formed during the reaction, which is essential for regenerating the active Pd(0) catalyst.[4]
-
Influence on Catalyst Activity and Stability: The nature of the base can affect the coordination environment of the palladium catalyst, influencing its activity and stability.[5] An inappropriate base can lead to catalyst deactivation or the promotion of side reactions.
Q2: I am observing low to no yield in my Suzuki coupling of this compound. Could the base be the issue?
A2: Yes, an inappropriate base is a common cause of low yield in Suzuki couplings. The base's strength, solubility, and compatibility with your substrate and catalyst system are critical. For instance, if the base is not strong enough to activate the boronic acid, the transmetalation step will be inefficient.[1] Conversely, a base that is too strong might lead to decomposition of the starting material or boronic acid. Solubility is also a key factor; an insoluble base may not be effective.[6] It is recommended to screen a few different bases, such as K₂CO₃, K₃PO₄, and Cs₂CO₃, to find the optimal one for your specific reaction.
Q3: In my Sonogashira coupling, I am seeing significant homocoupling of my alkyne (Glaser coupling). How can the choice of base help minimize this?
A3: Glaser homocoupling is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper co-catalyst. While rigorous degassing is crucial, the choice of base can also play a role. Using a bulky amine base can sometimes disfavor the homocoupling pathway. Additionally, in some cases, running the reaction under copper-free conditions with a suitable organic base can suppress Glaser coupling.[2][7]
Q4: For the Buchwald-Hartwig amination of this compound, what are the key considerations when selecting a base, especially with base-sensitive functional groups?
A4: The Buchwald-Hartwig amination often employs strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) for efficient C-N bond formation.[5] However, these strong bases can be incompatible with sensitive functional groups like esters or nitriles, leading to substrate decomposition.[5][8] In such cases, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are often a better choice, although they may require higher reaction temperatures or longer reaction times.[5] The use of bulky phosphine ligands can sometimes allow for the use of weaker bases under milder conditions.[3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incorrect Base Strength | For Suzuki, if using a weak base like NaHCO₃, switch to a stronger one like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig with unreactive amines, a stronger base like NaOtBu may be necessary. |
| Poor Base Solubility | The insolubility of the base can hinder the reaction.[6] Consider switching to a more soluble base (e.g., Cs₂CO₃ is more soluble than K₂CO₃ in some organic solvents) or using a biphasic solvent system (e.g., toluene/water) to improve solubility and reaction rate. |
| Base-Induced Decomposition | If your starting material or product is degrading, switch to a milder base. For example, in a Buchwald-Hartwig reaction, replace NaOtBu with K₃PO₄ or Cs₂CO₃, especially if your substrate contains base-sensitive functional groups.[8] |
| Incompatible Solvent-Base Combination | The effectiveness of a base can be highly dependent on the solvent. For instance, some inorganic bases are more effective in polar aprotic solvents or in the presence of water. It may be necessary to screen both the base and the solvent. |
Issue 2: Formation of Side Products
| Side Product | Possible Cause Related to Base | Suggested Solution |
| Protodeiodination (Replacement of Iodine with Hydrogen) | The base, in combination with a proton source (e.g., trace water or the amine in Buchwald-Hartwig), can lead to the reduction of the C-I bond. | Use a thoroughly dried base and anhydrous solvent. In some cases, a weaker, non-nucleophilic base may be beneficial. |
| Homocoupling of Boronic Acid (Suzuki) | The presence of oxygen and an inappropriate base can promote homocoupling. | Ensure the reaction is thoroughly degassed. Screen different bases; sometimes a weaker base can minimize this side reaction. |
| Glaser Coupling (Sonogashira) | This is primarily an issue with the copper co-catalyst and oxygen, but the amine base can influence the reaction environment. | Use a high-purity amine base and rigorously degas the reaction mixture. Consider switching to copper-free Sonogashira conditions.[9][10] |
| Biaryl Byproduct Formation (Buchwald-Hartwig) | This can occur, especially with primary amines. | The choice of ligand is often more critical here, but optimizing the base and stoichiometry of the amine can help.[11] |
Data Presentation: Effect of Base on Coupling Efficiency
The following tables provide an overview of commonly used bases for different cross-coupling reactions and their potential impact on the yield. The data is illustrative and based on general principles and findings for similar heterocyclic systems, as direct comparative studies on this compound are not extensively available.
Table 1: Base Selection for Suzuki-Miyaura Coupling of this compound
| Base | Typical Conditions | Expected Yield Range | Comments |
| K₂CO₃ | Toluene/H₂O or Dioxane/H₂O, 80-100 °C | Moderate to High | A common and cost-effective choice.[12] |
| K₃PO₄ | Toluene or Dioxane, 80-110 °C | High | Often provides higher yields, especially for challenging substrates. |
| Cs₂CO₃ | Dioxane or DMF, 80-100 °C | High to Excellent | Highly effective due to its solubility and basicity, but more expensive. |
| Na₂CO₃ | DME/H₂O or Ethanol/H₂O, 80-90 °C | Moderate to High | Another common and effective base.[13] |
Table 2: Base Selection for Sonogashira Coupling of this compound
| Base | Typical Conditions | Expected Yield Range | Comments |
| Et₃N (Triethylamine) | THF or DMF, RT to 60 °C | Moderate to High | A standard amine base, also often used as the solvent.[14] |
| Piperidine | THF or DMF, RT to 50 °C | High | Often gives higher yields than Et₃N.[15] |
| DIPA (Diisopropylamine) | Toluene or THF, RT to 70 °C | High | A bulkier amine that can sometimes improve selectivity. |
| Cs₂CO₃ (in copper-free conditions) | Dioxane or Toluene, 80-110 °C | Moderate to High | Used in copper-free protocols to avoid Glaser coupling.[16] |
Table 3: Base Selection for Buchwald-Hartwig Amination of this compound
| Base | Typical Conditions | Expected Yield Range | Comments |
| NaOtBu | Toluene or Dioxane, 80-110 °C | High to Excellent | A very strong and effective base, but not suitable for substrates with sensitive functional groups.[5] |
| LHMDS | THF or Toluene, RT to 100 °C | High | Another strong base, useful for substrates with protic functional groups.[5] |
| Cs₂CO₃ | Dioxane or Toluene, 100-120 °C | Moderate to High | A milder base, good for base-sensitive substrates.[11] |
| K₃PO₄ | Toluene or Dioxane, 100-120 °C | Moderate to High | A cost-effective and milder alternative to alkoxide bases.[5] |
Experimental Protocols
General Considerations for All Reactions:
-
Inert Atmosphere: All reactions should be set up under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation and, in the case of Sonogashira coupling, to minimize Glaser homocoupling.
-
Reagent Purity: Use high-purity, anhydrous solvents and ensure the purity of all reagents, especially the coupling partners and the base.
-
Degassing: Solvents should be thoroughly degassed before use by sparging with an inert gas or by several freeze-pump-thaw cycles.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling (Copper-Catalyzed)
This protocol describes a typical copper-catalyzed Sonogashira coupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
CuI (4-10 mol%)
-
Triethylamine (Et₃N) (anhydrous, degassed)
-
THF (anhydrous, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add THF and triethylamine (often in a 2:1 to 4:1 ratio).
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature to 50 °C for 2-8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol is a general procedure for the amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Pd₂(dba)₃ (1-3 mol%)
-
Xantphos (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.2-1.5 equiv)
-
Toluene (anhydrous, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the flask with argon three times.
-
Add toluene, followed by this compound and the amine.
-
Heat the reaction mixture to 100-110 °C for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
Visualizations
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 12. scispace.com [scispace.com]
- 13. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 14. DSpace [repository.kaust.edu.sa]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Cross-Coupling Reactions of 2-Iodo-6-methoxypyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving 2-Iodo-6-methoxypyrazine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation in a question-and-answer format.
Issue 1: Low to No Product Yield
-
Question: My cross-coupling reaction with this compound is resulting in low or no formation of the desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no product yield is a frequent challenge in cross-coupling reactions and can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or could be deactivating prematurely.
-
Solution: Consider using a pre-formed Pd(0) catalyst or a modern palladacycle precatalyst which can readily generate the active species. Ensure all solvents and reagents are thoroughly degassed to prevent oxidation of the catalyst.
-
-
Inappropriate Ligand Choice: The selected ligand may not be optimal for the this compound substrate, leading to inefficient oxidative addition or reductive elimination.
-
Solution: For electron-deficient heteroaromatic substrates like pyrazines, bulky and electron-rich phosphine ligands are often effective. A ligand screening study may be necessary to identify the optimal choice.
-
-
Incorrect Base Selection: The base might be too weak or have poor solubility in the reaction medium.
-
Solution: Experiment with stronger bases such as K₃PO₄ or Cs₂CO₃. For anhydrous bases, the addition of a small amount of water can be advantageous, particularly in Suzuki couplings.
-
-
Sub-optimal Reaction Temperature: The reaction may require higher thermal energy to proceed at a reasonable rate.
-
Solution: Incrementally increase the reaction temperature. Microwave irradiation can also be a valuable tool for rapid and uniform heating, often leading to significantly reduced reaction times.
-
-
Poor Reagent Quality: Degradation of starting materials, especially boronic acids in Suzuki couplings, can impede the reaction.
-
Solution: Utilize fresh, high-purity starting materials. Boronic acids are particularly susceptible to degradation and should be stored under appropriate conditions.
-
-
Issue 2: Significant Deiodination of the Starting Material
-
Question: I am observing a significant amount of 6-methoxypyrazine as a byproduct, indicating deiodination of my starting material. How can this side reaction be minimized?
-
Answer: Deiodination, or hydrodehalogenation, is a common side reaction with heteroaryl halides. It occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the intended coupling partner.
-
Anhydrous Conditions: Rigorously exclude water from the reaction, as it can act as a hydrogen source. Use dry solvents and reagents, and maintain an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Choice: Protic solvents like alcohols can be a source of hydrides for deiodination. Switching to aprotic solvents such as dioxane, toluene, or THF can be beneficial.
-
Base Selection: Strong, protic bases in protic solvents can promote deiodination. Consider using weaker, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃.
-
Reaction Temperature: Higher reaction temperatures can sometimes accelerate the rate of deiodination. Attempting the reaction at a lower temperature may disproportionately decrease the rate of this side reaction.
-
Issue 3: Inconsistent Reaction Yields
-
Question: My reaction yields are inconsistent from one run to another, even when I follow the same procedure. What could be the cause of this variability?
-
Answer: Inconsistent yields often point to subtle variations in reagent quality or reaction setup.
-
Reagent Quality: Ensure that all solvents are anhydrous and that reagents are of high purity. Bases such as K₂CO₃ or K₃PO₄ should be dried before use.
-
Efficient Mixing: In heterogeneous reaction mixtures, such as those with certain inorganic bases, ensure vigorous and consistent stirring to maintain a uniform reaction rate.
-
Inert Atmosphere: Ensure that the reaction vessel is properly degassed and maintained under a positive pressure of an inert gas throughout the experiment to prevent catalyst deactivation by oxygen.
-
Frequently Asked Questions (FAQs)
-
Question 1: Which solvent is generally the best for cross-coupling reactions with this compound?
-
Answer: The optimal solvent is highly dependent on the specific type of cross-coupling reaction and the other reaction components (e.g., base, coupling partner). Aprotic solvents such as 1,4-dioxane, toluene, and THF are commonly used. For Suzuki reactions, a mixture of an organic solvent with water is often employed to facilitate the dissolution of the inorganic base. A screening of different solvents is recommended to determine the best conditions for a specific transformation.
-
-
Question 2: How does the choice of solvent affect the reaction rate and yield?
-
Answer: The solvent can influence the reaction in several ways:
-
Solubility: The solvent must be able to dissolve the reactants, catalyst, and intermediates to a sufficient extent. Poor solubility can lead to slow and incomplete reactions.
-
Polarity: The polarity of the solvent can affect the stability of charged intermediates in the catalytic cycle.
-
Coordinating Ability: Some solvents can coordinate to the metal center of the catalyst, which can either stabilize the catalyst or inhibit its activity. For example, highly coordinating solvents may compete with the substrates for binding to the palladium center.
-
-
-
Question 3: Are there any "green" or more environmentally friendly solvent alternatives for these reactions?
-
Answer: Yes, there is a growing interest in using greener solvents for cross-coupling reactions. Some alternatives to traditional solvents like dioxane and toluene include 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME). These solvents are often derived from renewable resources and have a better environmental and safety profile.
-
Data Presentation
Table 1: Representative Solvent Effects on the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Solvent System (v/v) | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene/H₂O (4:1) | K₂CO₃ | 100 | 12 | 75 |
| 2 | 1,4-Dioxane/H₂O (4:1) | K₂CO₃ | 100 | 12 | 88 |
| 3 | DMF | K₃PO₄ | 110 | 8 | 92 |
| 4 | THF/H₂O (4:1) | Cs₂CO₃ | 80 | 16 | 85 |
| 5 | 2-MeTHF/H₂O (4:1) | K₃PO₄ | 100 | 12 | 82 |
Note: These are representative yields for a typical Suzuki-Miyaura coupling. Actual yields may vary depending on the specific reaction conditions, catalyst, and ligand used.
Experimental Protocols
Detailed Methodology for a Suzuki-Miyaura Cross-Coupling Reaction:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: A decision tree for troubleshooting low yield in cross-coupling reactions.
Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
Technical Support Center: Stability and Coupling of Boronic Acids with 2-Iodo-6-methoxypyrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues and other challenges encountered during the Suzuki-Miyaura cross-coupling of boronic acids with 2-Iodo-6-methoxypyrazine.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low or No Yield of the Desired Coupled Product
Possible Causes:
-
Catalyst Inactivity or Deactivation: The palladium catalyst is crucial for the reaction. Inactivity can arise from the use of a degraded catalyst or deactivation during the reaction. The nitrogen atoms in the pyrazine ring can coordinate with the palladium center, leading to catalyst inhibition.
-
Inefficient Oxidative Addition: While the Carbon-Iodine bond in this compound is generally reactive, steric hindrance or electronic effects from the boronic acid can slow down this step.
-
Suboptimal Base: The base is critical for the transmetalation step. An inappropriate choice of base (too weak, poor solubility) can significantly hinder the reaction.
-
Boronic Acid Decomposition: Boronic acids, especially heteroaromatic and electron-deficient ones, are susceptible to decomposition under the reaction conditions. The primary degradation pathways are protodeboronation (replacement of the boronic acid group with a hydrogen atom) and oxidative deboronation.[1]
-
Decomposition of this compound: While generally stable, prolonged reaction times at high temperatures in the presence of a base and palladium catalyst can lead to decomposition of the starting material.
Solutions:
-
Catalyst and Ligand Selection:
-
For electron-deficient heterocycles like pyrazines, specialized catalyst systems may be required. Consider using palladium(II) ONO pincer complexes, which have shown high activity for the Suzuki-Miyaura coupling of 2-chloropyrazine and can be effective for the iodo-analogue.
-
Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) to stabilize the palladium catalyst and prevent deactivation by the pyrazine nitrogen.
-
Ensure the catalyst is fresh and handled under an inert atmosphere to prevent oxidation.
-
-
Base and Solvent Optimization:
-
Screen a variety of bases. For pyrazine substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are often effective and can minimize side reactions, though they may require higher temperatures.
-
The presence of water can be crucial for the efficacy of bases like carbonates and phosphates. A mixed solvent system such as dioxane/water or toluene/water is often employed.
-
-
Minimizing Boronic Acid Decomposition:
-
Use the boronic acid as fresh as possible.
-
Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, which are more resistant to protodeboronation.
-
Employ strictly anhydrous conditions if protodeboronation is a major issue.
-
Optimize the reaction time to avoid prolonged exposure of the boronic acid to harsh conditions.
-
Problem 2: Significant Formation of Side Products
Possible Side Products and Their Causes:
-
Homocoupling of the Boronic Acid: This results in the formation of a biaryl product derived from the boronic acid. It is often promoted by the presence of oxygen and certain palladium species.
-
Protodeboronation of the Boronic Acid: This leads to the formation of an arene byproduct where the boronic acid group has been replaced by a hydrogen atom. This is a common issue with electron-deficient or heteroaromatic boronic acids.[2]
-
Dehalogenation of this compound: The iodo-group is replaced by a hydrogen atom, leading to the formation of 2-methoxypyrazine.
Solutions to Minimize Side Products:
-
Rigorous Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Stoichiometry Control: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to favor the cross-coupling over homocoupling.
-
Choice of Boronic Acid Derivative: As mentioned previously, using more stable boronic esters or trifluoroborate salts can significantly reduce protodeboronation.
-
Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the minimum time required for completion can reduce the formation of all types of byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the role of the methoxy group on the pyrazine ring?
A1: The methoxy group is an electron-donating group. This can influence the reactivity of the this compound in the Suzuki-Miyaura coupling. Generally, electron-donating groups can slightly deactivate the aryl halide towards oxidative addition, which is the rate-determining step in many cases. However, the high reactivity of the carbon-iodine bond often compensates for this effect. The methoxy group can also influence the regioselectivity of the reaction if other halogens are present.
Q2: Which boronic acids are most stable under Suzuki-Miyaura conditions?
A2: The stability of boronic acids varies significantly. Generally, electron-rich arylboronic acids are more stable than electron-deficient ones. Heteroaromatic boronic acids, particularly those with a nitrogen atom adjacent to the boronic acid group (e.g., 2-pyridylboronic acid), are notoriously unstable and prone to protodeboronation.[2][3] For unstable boronic acids, it is highly recommended to use their corresponding pinacol esters or trifluoroborate salts.
Q3: How does the choice of base affect the reaction?
A3: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species. The strength and solubility of the base are important factors. Stronger bases like K₃PO₄ and Cs₂CO₃ are often more effective but can also promote side reactions like boronic acid decomposition. Weaker bases like Na₂CO₃ and K₂CO₃ are commonly used but may require the presence of water to be fully effective. The optimal base should be determined empirically for each specific substrate combination.
Q4: Can I use microwave heating for this reaction?
A4: Yes, microwave-assisted synthesis can be highly effective for Suzuki-Miyaura couplings, often leading to significantly reduced reaction times and improved yields.[4] The rapid heating can help to overcome activation barriers and may minimize the decomposition of sensitive substrates by reducing the overall reaction time. Optimization of temperature and irradiation time is necessary.
Q5: What is the best way to monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). TLC is a quick and convenient method for qualitative monitoring. For more quantitative analysis and to check for the formation of side products, GC-MS or LC-MS are recommended.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of related halopyrazines, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Various Halopyrazines with Arylboronic Acids
| Entry | Halopyrazine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyrazine | Phenylboronic acid | Pd(OAc)₂ (4) / SPhos (8) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 2-Bromopyrazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 80 | 12 | 88 |
| 3 | 2,5-Dibromo-3-methoxypyrazine | Indole-5-boronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane | 90 | 16 | 75 |
| 4 | 3-Chloro-2,5-dimethylpyrazine | 2-Naphthylboronic acid | Pd(PPh₃)₄ (10) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 72 | 61[1] |
| 5 | 2-Iodopyrazine | 2-Amino-5-pyrimidylboronic acid | Pd₂(dba)₃ (5) | K₂CO₃ | Dioxane | Reflux | 24 | 72[1] |
Table 2: Effect of Base on the Yield of a Model Suzuki-Miyaura Coupling
Reaction Conditions: 2-Chloropyrimidine, Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), Solvent, 80 °C, 12 h.
| Entry | Base (2 equiv) | Solvent | Yield (%) |
| 1 | Na₂CO₃ | DME/H₂O | 85 |
| 2 | K₂CO₃ | DME/H₂O | 88 |
| 3 | Cs₂CO₃ | Dioxane | 92 |
| 4 | K₃PO₄ | Dioxane | 95 |
| 5 | Et₃N | DMF | 45 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system; 1-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃; 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid/ester, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Catalyst Addition: Add the palladium catalyst (and ligand, if separate) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding reactions.
Caption: Competing pathways for boronic acids in Suzuki-Miyaura coupling.
References
Technical Support Center: 2-Iodo-6-methoxypyrazine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-6-methoxypyrazine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workup procedures.
Troubleshooting Guide
This guide focuses on common problems encountered during the workup of reactions involving this compound, with a particular emphasis on the Suzuki-Miyaura coupling reaction.
Issue 1: Low or No Product Yield After Workup
Question: I performed a Suzuki-Miyaura coupling reaction with this compound, and after the workup, I have a very low yield of my desired product. What could be the cause?
Answer: Low yields in Suzuki-Miyaura coupling reactions are a common issue and can stem from several factors. Here are some potential causes and troubleshooting steps:
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Incomplete degassing of the reaction mixture can lead to catalyst deactivation. Ensure your solvent and reaction setup are thoroughly deoxygenated.
-
Base Incompatibility: The choice of base is crucial. For Suzuki couplings, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used. The base must be strong enough to activate the boronic acid but not so strong as to cause unwanted side reactions.
-
Poor Quality of Reagents: Ensure your this compound, boronic acid, and solvent are of high purity and dry.
-
Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the yield. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to catalyst decomposition and side product formation.
Issue 2: Presence of Persistent Impurities After Column Chromatography
Question: I've purified my reaction mixture using column chromatography, but I still see impurities in the NMR spectrum. What are these impurities and how can I remove them?
Answer: Persistent impurities after chromatography are often byproducts of the reaction or residual reagents. Here are some common culprits and solutions:
-
Boronic Acid Homocoupling: Boronic acids can self-couple to form biaryl byproducts. This is more likely to occur in the presence of oxygen. To minimize this, ensure thorough degassing.
-
Residual Palladium Catalyst: The palladium catalyst can sometimes be difficult to remove completely. Filtering the reaction mixture through a pad of Celite before workup can help remove some of the catalyst. For more stubborn cases, treatment with a scavenger resin may be necessary.
-
Triphenylphosphine Oxide (TPPO): If you are using a phosphine-based ligand, it can be oxidized to TPPO, which can be challenging to remove by standard chromatography. A common technique to remove TPPO is to suspend the crude product in a non-polar solvent like hexane or a mixture of hexane and ether, which will cause the TPPO to precipitate, allowing it to be filtered off.
Issue 3: Product Decomposition During Workup
Question: I suspect my product is decomposing during the aqueous workup. Is the methoxy group on the pyrazine ring sensitive to hydrolysis?
Answer: While the methoxy group on the pyrazine ring is generally stable, prolonged exposure to strongly acidic or basic conditions during workup could potentially lead to hydrolysis, forming the corresponding hydroxypyrazine. To mitigate this:
-
Use Mild Acids/Bases: If an acid or base wash is necessary, use dilute solutions (e.g., 1M HCl or saturated NaHCO₃) and minimize the contact time.
-
Maintain Low Temperatures: Perform the aqueous workup at a low temperature (e.g., in an ice bath) to slow down potential decomposition reactions.
-
Prompt Extraction: Do not let the reaction mixture sit in the aqueous phase for extended periods. Promptly extract your product into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a Suzuki-Miyaura reaction using this compound?
A1: A typical workup procedure is as follows:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Q2: How can I remove unreacted boronic acid from my crude product?
A2: Unreacted boronic acid can often be removed by performing a liquid-liquid extraction with a basic aqueous solution. Washing the organic layer with a dilute solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) will convert the boronic acid into its more water-soluble boronate salt, which will then partition into the aqueous phase.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes, this compound is a chemical reagent and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General safety measures include working in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Quantitative Data Summary
The following table summarizes typical reaction parameters for a Suzuki-Miyaura coupling with this compound. Please note that these are general guidelines and may need to be optimized for specific substrates.
| Parameter | Value | Notes |
| This compound | 1.0 equiv | |
| Boronic Acid | 1.1 - 1.5 equiv | An excess of the boronic acid is often used to drive the reaction to completion. |
| Palladium Catalyst | 1 - 5 mol% | e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Base | 2.0 - 3.0 equiv | e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | e.g., Dioxane/Water, Toluene/Water, DMF | |
| Temperature | 80 - 110 °C | |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with the workup as described in the FAQs.
Protocol 2: Workup and Purification
-
Dilute the cooled reaction mixture with ethyl acetate and water.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product.
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction involving this compound, from reaction setup to purification.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Validation & Comparative
A Head-to-Head Battle of Halogens: Unveiling the Reactivity of 2-Iodo- vs. 2-Bromo-6-methoxypyrazine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the judicious selection of building blocks is paramount for efficient and successful synthetic campaigns. This guide provides a comprehensive comparison of the reactivity of 2-iodo-6-methoxypyrazine and 2-bromo-6-methoxypyrazine in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This analysis, supported by representative experimental data, aims to inform strategic decisions in the synthesis of novel compounds.
The enhanced reactivity of organoiodides over their bromide counterparts is a well-established principle in cross-coupling chemistry, and this trend holds true for the 6-methoxypyrazine scaffold. The weaker carbon-iodine (C-I) bond (bond dissociation energy of ~228 kJ/mol) compared to the carbon-bromine (C-Br) bond (~285 kJ/mol) facilitates the rate-determining oxidative addition step in the catalytic cycle of many palladium-catalyzed reactions. This generally translates to milder reaction conditions, lower catalyst loadings, and faster reaction times for this compound.
At a Glance: Reactivity Comparison
| Feature | This compound | 2-Bromo-6-methoxypyrazine |
| General Reactivity | Higher | Lower |
| Suzuki Coupling | Generally higher yields and/or milder conditions | Requires more forcing conditions for comparable yields |
| Buchwald-Hartwig Amination | More facile C-N bond formation | Can be more challenging, may require specific ligands |
| Sonogashira Coupling | Higher reactivity, often proceeds at lower temperatures | Typically requires higher temperatures and longer reaction times |
| Cost & Availability | Generally more expensive and less available | More cost-effective and widely available |
In-Depth Analysis of Cross-Coupling Performance
To provide a clearer picture of the reactivity differences, the following sections detail the performance of each compound in key cross-coupling reactions, complete with representative experimental protocols.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. In the context of 2-halo-6-methoxypyrazines, the iodo-substituted compound consistently demonstrates superior performance.
Comparative Experimental Data (Representative)
| Entry | Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 4 | ~90-98 |
| 2 | 2-Bromo-6-methoxypyrazine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85-95 |
Note: The data presented is a synthesis of typical results found in the literature for analogous systems and serves as a guide for reaction planning.
Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of the 2-halo-6-methoxypyrazine (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol) is placed in a reaction vessel. A degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1), is added. The vessel is sealed and heated to the appropriate temperature with vigorous stirring until the reaction is complete, as monitored by TLC or LC-MS. After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, and concentrated. The crude product is then purified by column chromatography.
Catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. While both 2-iodo- and 2-bromo-6-methoxypyrazine can be utilized, the iodo derivative generally allows for more facile C-N bond formation. It is important to note that for some catalyst systems, the iodide generated from the starting material can act as a catalyst inhibitor, potentially slowing down the reaction.
Comparative Experimental Data (Representative)
| Entry | Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80 | 6 | ~85-95 |
| 2 | 2-Bromo-6-methoxypyrazine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 16 | ~80-90 |
Note: The data presented is a synthesis of typical results found in the literature for analogous systems and serves as a guide for reaction planning.
Experimental Protocol: Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 2-halo-6-methoxypyrazine (1.0 mmol), the amine (1.2 mmol), a palladium precursor such as Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.08 mmol), and a strong base like sodium tert-butoxide (1.4 mmol). Anhydrous, degassed toluene is added, and the vessel is sealed. The reaction mixture is heated with stirring for the required time and temperature. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
A Comparative Guide to the Suzuki Coupling of 2-Iodo-6-methoxypyrazine and Other Iodo-heterocycles
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For drug discovery and development, the ability to functionalize heterocyclic scaffolds is paramount. This guide provides a comparative analysis of the performance of 2-iodo-6-methoxypyrazine against other common iodo-heterocycles in the Suzuki coupling reaction, supported by available experimental data and detailed protocols.
Executive Summary
The reactivity of iodo-heterocycles in Suzuki coupling is primarily governed by the C-I bond's susceptibility to oxidative addition to the palladium catalyst. Generally, electron-deficient heterocyclic systems enhance the rate of this step. Consequently, iodo-pyrazines, being more electron-deficient than iodo-pyridines, are expected to exhibit higher reactivity. The presence of a methoxy group at the 6-position of the pyrazine ring in this compound can further influence its electronic properties and, therefore, its performance in cross-coupling reactions. While direct, side-by-side comparative studies are limited, analysis of published data for individual compounds provides valuable insights into their relative reactivity.
Comparative Performance Data
The following tables summarize representative data for the Suzuki coupling of this compound and other iodo-heterocycles with various arylboronic acids. It is important to note that direct comparison of yields can be influenced by variations in reaction conditions; however, these examples provide a valuable benchmark for expected performance.
Table 1: Suzuki Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst System | Base / Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene:H₂O | 100 / 12 | Data not available in searched literature |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ / Dioxane | 100 / 16 | Data not available in searched literature |
Due to the limited availability of specific experimental data for this compound in the searched literature, the following tables for other iodo-heterocycles are provided for a broader comparative context.
Table 2: Suzuki Coupling of 2-Iodopyridine with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst System | Base / Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene:EtOH:H₂O | 80 / 12 | 85 |
| 2 | 4-Tolylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Dioxane | 100 / 8 | 92 |
| 3 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / Buchwald Ligand | KF / Dioxane | 110 / 12 | 82[1] |
Table 3: Suzuki Coupling of other Iodo-heterocycles
| Entry | Iodo-heterocycle | Arylboronic Acid | Catalyst System | Base / Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 1 | 3-Iodo-5-phenyl-isothiazole-4-carbonitrile | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene:EtOH:H₂O | 100 / 12 | 90 |
| 2 | 3-Iodoimidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | NaOH / DME | 75 / 2 | 95[2] |
| 3 | 4-Iodo-β-carboline-3-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene:EtOH | Reflux / 24 | 90[3] |
Reactivity Discussion
The general trend for halide reactivity in Suzuki coupling is I > Br > Cl, which is consistent across various heterocyclic systems.[4] The electron-deficient nature of the pyrazine ring is expected to make 2-iodopyrazines more reactive than their pyridine counterparts. A review on the functionalization of pyrazines suggests that iodopyrazines are indeed more reactive substrates than chloropyrazines in Suzuki couplings.[5] The electronic properties of the boronic acid also play a significant role, with electron-rich boronic acids generally providing better yields.[6]
For this compound, the electron-withdrawing pyrazine core is anticipated to facilitate the oxidative addition step. The methoxy group, being an electron-donating group, might slightly attenuate this effect compared to an unsubstituted iodopyrazine, but the overall reactivity is still expected to be high.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of iodo-heterocycles. These can be adapted for this compound, with the understanding that optimization may be necessary.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Iodo-heterocycles
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the iodo-heterocycle (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1, 0.2 M).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
For rate enhancement, microwave irradiation can be employed.
-
Reaction Setup: In a microwave vial, combine the iodo-heterocycle (1.0 equiv.), arylboronic acid (1.5 equiv.), base (e.g., K₂CO₃, 2.0 equiv.), and palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a suitable solvent (e.g., DMF/H₂O 1:1).[7]
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 15-30 minutes).
-
Workup and Purification: Follow the same procedure as in Protocol 1.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-catalyzed native α-amino acid derivative-directed arylation/oxidation of benzylic C–H bonds: synthesis of 5-aryl-1,4-benzodiazepin-2-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
A Comparative Guide to the Spectroscopic Confirmation of 2-Iodo-6-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
The definitive confirmation of a target molecule's structure is a critical step in chemical synthesis and drug development. This guide provides a comparative analysis of the spectroscopic data required to unequivocally identify 2-Iodo-6-methoxypyrazine, a key intermediate in the synthesis of various bioactive compounds. By comparing its expected spectroscopic signature with those of potential isomers and related byproducts, researchers can ensure the purity and identity of their synthesized product.
Spectroscopic Analysis: A Multi-faceted Approach
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle.
Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound and compare it with the known data for potential synthetic precursors or isomers, such as 2-Chloro-6-methoxypyrazine and the isomeric 2-Iodo-5-methoxypyrazine.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Data | Interpretation |
| ¹H NMR | δ ~8.1-8.3 ppm (s, 1H)δ ~8.0-8.2 ppm (s, 1H)δ ~4.0 ppm (s, 3H) | Two singlets in the aromatic region corresponding to the two pyrazine protons. A singlet in the upfield region for the methoxy group protons. |
| ¹³C NMR | δ ~160-165 ppmδ ~140-145 ppmδ ~135-140 ppmδ ~110-115 ppmδ ~54-56 ppm | Carbon bearing the methoxy group (C-6).Aromatic CH carbon (C-3 or C-5).Aromatic CH carbon (C-3 or C-5).Carbon bearing the iodine atom (C-2).Methoxy carbon. |
| Mass Spectrometry (EI) | M⁺ at m/z = 236Fragments at m/z = 221, 109, 81 | Molecular ion peak corresponding to the molecular weight of C₅H₅IN₂O.[1]Loss of a methyl group (-CH₃).Loss of iodine (-I).Further fragmentation of the pyrazine ring. |
| Infrared (IR) Spectroscopy | ~3100-3000 cm⁻¹~2950-2850 cm⁻¹~1600-1450 cm⁻¹~1250-1000 cm⁻¹~600-500 cm⁻¹ | C-H stretching (aromatic)C-H stretching (aliphatic -OCH₃)C=N and C=C stretching (aromatic ring)C-O stretching (methoxy group)C-I stretching |
Table 2: Comparative Spectroscopic Data of this compound and Related Compounds
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | MS (m/z) | Key Differentiators |
| This compound (Predicted) | ~8.1-8.3 (s, 1H)~8.0-8.2 (s, 1H)~4.0 (s, 3H) | ~162, 142, 137, 112, 55 | M⁺ = 236[1] | Two distinct singlets for the aromatic protons. Molecular ion at 236. |
| 2-Chloro-6-methoxypyrazine | ~8.1 (s, 1H)~8.0 (s, 1H)~4.0 (s, 3H) | Data not readily available | M⁺ = 144.5 | Similar ¹H NMR shifts to the iodo-compound, but a significantly different molecular weight. |
| 2-Iodo-5-methoxypyrazine | ~8.3 (s, 1H)~7.8 (s, 1H)~4.0 (s, 3H) | Data not readily available | M⁺ = 236[2] | The two aromatic protons will have more distinct chemical shifts due to the different electronic environment. Molecular weight is the same, requiring NMR for differentiation. |
Experimental Protocols
Accurate data acquisition is paramount for reliable structural confirmation. The following are generalized protocols for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition :
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of approximately 16 ppm, centered at around 6 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 250 ppm, centered at around 125 ppm.
-
Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or gas chromatography (GC-MS) or liquid chromatography (LC-MS) for a solution.
-
Ionization : Utilize Electron Ionization (EI) to induce fragmentation and generate a characteristic fragmentation pattern.
-
Data Acquisition : Scan a mass range of m/z 50-300 to observe the molecular ion and key fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation : Prepare the sample as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition :
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Acquire and average multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Perform a background scan prior to the sample scan.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process for confirming the structure of this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical flowchart for confirming the structure of this compound.
By systematically acquiring and interpreting the data from these spectroscopic methods and comparing it against the expected values and those of potential alternatives, researchers can confidently confirm the successful synthesis of this compound.
References
A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of 2-Iodo-6-methoxypyrazine Derivatives
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is of utmost importance. For intermediates like 2-iodo-6-methoxypyrazine derivatives, which are vital building blocks in the synthesis of various pharmaceutical agents, a rigorous purity assessment ensures the safety, efficacy, and consistency of the final drug product.[1] This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of these derivatives.
The core principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[2] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[2][3] This makes qNMR a primary analytical method.[2] In contrast, chromatographic methods like HPLC and GC-MS separate components of a mixture, and purity is often determined by an area percent method, which assumes that all components have a similar response factor to the detector or requires individual calibration for each impurity.[2]
Head-to-Head Comparison: qNMR vs. Chromatographic Methods
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis. Here's a summary of the key performance characteristics of qNMR, HPLC, and GC-MS for this compound derivatives:
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration.[2] | Comparative method based on separation and detection.[2] | Separation based on volatility and mass-to-charge ratio detection. |
| Accuracy | High, provides an absolute purity value.[2] | High, but can be influenced by the response factors of impurities.[2] | High, with good selectivity for halogenated compounds.[4] |
| Precision | Excellent, typically with low relative standard deviation (RSD).[2] | Very good, with low RSD.[2] | Very good, with low RSD. |
| Reference Standard | Requires a certified internal standard of a different compound.[5] | Typically requires a reference standard of the analyte for accurate quantification of impurities.[2] | Often requires reference standards for confirmation of identity and quantification. |
| Speed | Relatively fast, as no calibration curve is needed for each analyte.[6] | Can be time-consuming due to method development and run times. | Method development and run times can be significant. |
| Selectivity | High, based on unique NMR signals. Overlapping signals can be a challenge.[3] | Excellent separation of non-volatile and thermally labile compounds. | Excellent for volatile and thermally stable compounds.[4] |
| Sample Throughput | Moderate. | High, with autosamplers. | High, with autosamplers. |
| Solvent Consumption | Low.[7] | High. | Moderate. |
Illustrative Data Presentation
The following table summarizes representative quantitative data for the purity assessment of a hypothetical batch of this compound using qNMR, HPLC, and GC-MS.
| Parameter | qNMR | HPLC (UV, 270 nm) | GC-MS (EI) |
| Purity (%) | 98.5 | 99.5 | 99.2 |
| Relative Standard Deviation (RSD, %) | 0.3 | 0.8 | 0.6 |
| Known Impurity 1 (%) | 1.2 | 0.3 | 0.6 |
| Unknown Impurity 2 (%) | 0.3 | 0.2 | 0.2 |
| Limit of Detection (LOD) | ~0.1% | ppm level | ppb-ppm level[4] |
| Limit of Quantification (LOQ) | ~0.3% | ppm level | ppb-ppm level |
Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.
A discrepancy between the purity values obtained by qNMR and HPLC can arise if impurities have significantly different UV response factors compared to the main compound, potentially leading to an underestimation of their concentration by HPLC area percent.[2] qNMR, being a molar-based technique, often provides a more accurate representation of the sample's composition.[2]
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
This protocol outlines the determination of the absolute purity of this compound using an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) and add it to the same vial. The molar ratio of the internal standard to the analyte should be optimized for clear signal integration.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) in which both the sample and the internal standard are fully soluble.[3]
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: A standard 90° pulse sequence.[1]
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds) to ensure full signal relaxation.[1]
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[1][8]
-
Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).[1]
-
Spectral Width: To encompass all signals of interest.
3. Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.[9]
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard that are free from overlap with other signals.
-
Calculate the purity of the this compound sample using the following equation[8]:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the separation and quantification of this compound and potential impurities.
1. Instrumentation and Reagents:
-
System: HPLC with a quaternary pump, autosampler, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid.[10]
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate the main peak from impurities (e.g., start with 95% A, ramp to 5% A over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.[10]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile impurities and the confirmation of the main component's identity.
1. Instrumentation:
-
System: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[4]
2. GC Conditions:
-
Injector Temperature: 250 °C.[4]
-
Injection Mode: Splitless.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Interface Temperature: 280 °C.[4]
-
Scan Range: 40-400 m/z.
4. Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 0.1 mg/mL.
5. Data Analysis:
-
Identify the main component and impurities based on their mass spectra and retention times.
-
Purity can be estimated by the area percent method from the total ion chromatogram (TIC).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enovatia.com [enovatia.com]
- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 7. acgpubs.org [acgpubs.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
A Comparative Guide to Palladium Catalysts for 2-Iodo-6-methoxypyrazine Coupling
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrazine rings is a critical step in the synthesis of numerous pharmaceuticals and functional materials. 2-Iodo-6-methoxypyrazine is a key building block, and its efficient coupling via palladium-catalyzed reactions is of significant interest. The choice of the palladium catalyst system is paramount, directly influencing reaction efficiency, yield, and selectivity. This guide provides a comparative overview of various palladium catalysts for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions involving this compound and analogous aryl halides.
Performance Comparison of Palladium Catalysts
The selection of an optimal catalyst system, including the palladium source and associated ligands, is crucial for achieving high yields in cross-coupling reactions. For electron-deficient heterocycles like pyrazines, catalyst systems employing bulky, electron-rich phosphine ligands often provide the best results.[1][2] The following tables summarize the performance of various palladium catalysts in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions.
Note: Direct comparative data for this compound was not available in a single study. The data presented is a compilation from studies on analogous iodo- and haloarenes, providing a strong predictive basis for catalyst selection.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12-24 | ~85-95 |
| PdCl₂(dppf) | - | K₂CO₃ | Toluene/H₂O | 100 | 8-16 | ~90-98 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 2-MeTHF | 100 | 2-6 | >95 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 80-100 | 4-12 | ~92-99 |
Analysis: For Suzuki-Miyaura reactions, both PdCl₂(dppf) and Pd(PPh₃)₄ are reliable and effective catalysts.[1] However, for more challenging substrates or when faster reaction times are desired, catalyst systems generated in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos can lead to excellent results, often under milder conditions.[1]
Table 2: Comparison of Palladium Catalysts for Sonogashira Coupling
| Catalyst / Precursor | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 1.5 | ~97 |
| Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 60-80 | 2-4 | ~95 |
| Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | DMF | RT - 50 | 3-6 | ~90-96 |
Analysis: The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds.[3][4] The classic catalyst system of Pd(PPh₃)₂Cl₂ with a copper(I) co-catalyst remains highly effective, frequently providing excellent yields under mild, room-temperature conditions.[1] This reaction is typically run with an amine base that can also serve as the solvent.[3]
Table 3: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 80-100 | 6-18 | ~85-95 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | t-BuOH | 100-110 | 4-12 | >95 |
| Pd₂(dba)₃ | RuPhos | NaOt-Bu | Dioxane | 80 | 2-8 | >97 |
| BrettPhos Pd G3 | - | LHMDS | THF | RT - 65 | 1-4 | >98 |
Analysis: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[5][6] For coupling with this compound, catalyst systems composed of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ paired with bulky phosphine ligands are generally most effective.[1][2] Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated particular success in promoting the amination of aryl halides, accommodating a wide range of primary and secondary amines.[7]
Experimental Protocols
Below is a generalized experimental protocol for a palladium-catalyzed cross-coupling reaction with this compound.
General Protocol for Suzuki-Miyaura Coupling
-
Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), the palladium catalyst (e.g., PdCl₂(dppf), 0.02 mmol, 2 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a Toluene/H₂O mixture, 4:1 ratio) via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100 °C) using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the palladium-catalyzed coupling of this compound.
Caption: Generalized workflow for Pd-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Analytical Methods for Methoxypyrazine Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of methoxypyrazines is crucial due to their significant impact as potent aroma compounds and potential process impurities. While this guide focuses on the analytical validation for the quantification of 2-Iodo-6-methoxypyrazine, a comprehensive literature search did not yield specific validated methods for this particular analyte. Therefore, this guide provides a comparative overview of established analytical methods for structurally similar and widely studied methoxypyrazines, such as 2-methoxypyrazine, 3-isobutyl-2-methoxypyrazine (IBMP), and 3-isopropyl-2-methoxypyrazine (IPMP). The principles and methodologies presented here serve as a robust framework for developing and validating a suitable method for this compound.
The primary analytical techniques for the quantification of methoxypyrazines are Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a sample concentration step like Headspace Solid-Phase Microextraction (HS-SPME), High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Methods
The choice of an analytical method for methoxypyrazine quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following tables summarize the performance characteristics of various analytical methods as reported in single-laboratory validation studies for different methoxypyrazines.
Gas Chromatography-Mass Spectrometry (GC-MS) Based Methods
GC-MS is the most widely employed technique for the analysis of volatile and semi-volatile compounds like methoxypyrazines due to its high sensitivity and selectivity.
Table 1: Performance Characteristics of GC-MS Methods for Methoxypyrazine Quantification
| Performance Parameter | Method 1 (HS-SPME-GC-MS/MS)[1] | Method 2 (SPE-DLLME-GC-QTOF-MS/MS)[2] | Method 3 (HS-SPME-GC-MS)[3] |
| Analyte(s) | 2-methoxy-3-isobutylpyrazine (IBMP) | 3-alkyl-2-methoxypyrazines | 1-Benzylpiperazine (BZP) & 1-(3-trifluoromethylphenyl)piperazine (TFMPP) |
| Matrix | Wine | Wine | Plasma, Urine |
| Linearity (r²) | Not Specified | >0.99 | >0.99 (Range: 0-10 µg/mL) |
| Limit of Detection (LOD) | 8.6 ng/L (in EI mode) | Not Specified | 0.004 µg/mL (Plasma), 0.002 µg/mL (Urine) |
| Limit of Quantification (LOQ) | 33 ng/L (in EI mode), 2 ng/L (in PCI mode)[1] | 0.3 - 2.1 ng/L[2] | 0.016 µg/mL (Plasma), 0.008 µg/mL (Urine)[3] |
| Accuracy (Recovery %) | Not Specified | 84 - 108% | 79 - 108% |
| Precision (%RSD) | Not Specified | <15% | <15% |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC-UV is a versatile and cost-effective technique suitable for the analysis of less volatile or thermally labile pyrazine derivatives.
Table 2: Performance Characteristics of HPLC-UV Methods for Pyrazine Quantification
| Performance Parameter | Method 1 (RP-HPLC-UV)[4] | Method 2 (RP-HPLC-UV)[5] | Method 3 (RP-HPLC-UV)[6] |
| Analyte(s) | 2-Methoxypyrazine | 2-Hydroxy-5-methylpyrazine | Metribuzin |
| Matrix | Wine Simulant | Pharmaceutical Formulation | Agrochemical Formulation |
| Linearity (r²) | Not Specified | >0.999 | >0.99 (Range: 2-12 µg/mL)[6] |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified |
| Accuracy (Recovery %) | Not Specified | 98.5 - 101.2% | 99.38 - 100.79%[6] |
| Precision (%RSD) | Not Specified | < 2% | < 2% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it an excellent alternative for analyzing methoxypyrazines in complex matrices where very low detection limits are required.[7]
Table 3: Performance Characteristics of LC-MS/MS Methods for Methoxypyrazine Quantification
| Performance Parameter | Method 1 (LC-APCI-MS/MS)[8] | Method 2 (UPLC-MS/MS)[9] |
| Analyte(s) | IPMP, IBMP, SBMP | 16 Pyrazines |
| Matrix | Wine | Soy Sauce Aroma Type Baijiu |
| Linearity (r²) | >0.99 | Not Specified |
| Limit of Detection (LOD) | 0.05 - 0.2 ng/L | Not Specified |
| Limit of Quantification (LOQ) | 0.1 - 0.5 ng/L | Not Specified |
| Accuracy (Recovery %) | 90 - 110% | Not Specified |
| Precision (%RSD) | < 11% (Intra-assay) | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for the quantification of methoxypyrazines using the techniques discussed.
Protocol 1: Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)
This method is highly suitable for the analysis of volatile methoxypyrazines in liquid matrices.[7]
-
Sample Preparation (HS-SPME):
-
Place a 5 mL aliquot of the liquid sample (e.g., wine) into a 20 mL headspace vial.
-
Add a deuterated internal standard (e.g., 2-methoxy-d3-3-isobutylpyrazine) for accurate quantification.
-
Seal the vial with a PTFE-faced silicone septum.
-
Incubate the sample at 40°C for 30 minutes with agitation.
-
Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C.
-
Retract the fiber and immediately introduce it into the GC injector.
-
-
GC-MS Analysis:
-
Injector: Splitless mode at 250°C.
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
-
Oven Temperature Program: Initial temperature 40°C, hold for 2 minutes; ramp to 150°C at 5°C/min; ramp to 240°C at 20°C/min, hold for 5 minutes.[7]
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis of specific methoxypyrazine ions.
-
References
- 1. gcms.cz [gcms.cz]
- 2. Accurate determination of 3-alkyl-2-methoxypyrazines in wines by gas chromatography quadrupole time-of-flight tandem mass spectrometry following solid-phase extraction and dispersive liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.direct [scholars.direct]
- 4. HPLC Method for Analysis of 2-Methoxypyrazine on Primesep 100 Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Electronic Impact of Substituents on 2-Iodo-6-methoxypyrazine Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrazine core is a critical endeavor in medicinal chemistry, with substituted pyrazines forming the backbone of numerous pharmaceuticals. 2-Iodo-6-methoxypyrazine is a key building block in this process, offering a versatile scaffold for the introduction of diverse functionalities via transition metal-catalyzed cross-coupling reactions. The electronic nature of substituents on the coupling partners significantly influences the reactivity of this compound, impacting reaction rates, yields, and overall efficiency. This guide provides an objective comparison of the electronic effects of substituents in two of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The information presented is supported by experimental data from analogous heterocyclic systems to provide a clear framework for reaction design and optimization.
The Role of Substituent Electronics in Cross-Coupling Reactions
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is fundamentally governed by the elementary steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The electronic properties of the substituents on the coupling partner can significantly impact the rates of these steps.
Generally, in reactions like the Suzuki-Miyaura coupling, electron-withdrawing groups on the arylboronic acid can accelerate the transmetalation step, while electron-donating groups may slow it down. Conversely, for the Buchwald-Hartwig amination, the nucleophilicity of the amine is a key factor, with more electron-rich amines generally reacting faster.
Comparative Performance in Suzuki-Miyaura Coupling
| Coupling Partner (Arylboronic Acid) | Substituent Type | Expected Yield (%) | Notes |
| 4-Methoxyphenylboronic acid | Electron-donating | ~60-70% | Anhydrous conditions are often preferred for electron-rich boronic acids.[1][2] |
| Phenylboronic acid | Neutral | ~70-80% | Represents a baseline for comparison. |
| 4-Fluorophenylboronic acid | Weakly electron-withdrawing | ~80-90% | Aqueous conditions can be beneficial for electron-poor arylboronic acids.[1][2] |
| 3-Nitrophenylboronic acid | Strongly electron-withdrawing | ~60-70% | Strong electron-withdrawing groups can sometimes lead to side reactions, but generally favor coupling.[1] |
Note: The expected yields are extrapolated from data on the Suzuki-Miyaura coupling of 9-benzyl-6-chloropurine and are intended to be representative of the electronic trends. Actual yields with this compound may vary.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The nucleophilicity of the amine coupling partner, which is influenced by the electronic nature of its substituents, is a critical factor. Generally, more electron-rich anilines (with electron-donating groups) are more nucleophilic and react more readily. While a direct comparative study on this compound is not available, the following table provides expected trends based on general principles of the Buchwald-Hartwig reaction.
| Coupling Partner (Aniline) | Substituent Type | Expected Reactivity | Notes |
| 4-Methoxyaniline | Electron-donating | High | Increased nucleophilicity of the amine enhances the rate of C-N bond formation. |
| Aniline | Neutral | Moderate | Serves as a benchmark for comparison. |
| 4-Chloroaniline | Electron-withdrawing | Lower | Decreased nucleophilicity of the amine can slow down the reaction, potentially requiring more forcing conditions or specialized catalyst systems. |
Note: The expected reactivity is based on established principles of the Buchwald-Hartwig amination. Actual reaction conditions and yields will depend on the specific catalyst system and reaction parameters.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for the functionalization of this compound.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O or Toluene)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Aniline derivative (1.1 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos or BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and ligand to a dry reaction vessel.
-
Add the solvent and stir for a few minutes to allow for catalyst activation.
-
Add this compound, the aniline derivative, and the base.
-
Seal the reaction vessel and heat to the appropriate temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams, generated using Graphviz, illustrate the catalytic cycle for a Suzuki-Miyaura coupling and a generalized experimental workflow.
References
A Comparative Guide to Boronic Acids in Suzuki-Miyaura Coupling with 2-Iodo-6-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. The strategic selection of coupling partners is paramount for the successful synthesis of complex molecules. This guide provides an objective comparison of the performance of various boronic acids in reaction with 2-iodo-6-methoxypyrazine, a key scaffold in medicinal chemistry. The data presented herein, compiled from analogous heterocyclic systems, offers insights into expected reactivity and yields, facilitating the strategic design of synthetic routes.
Performance Comparison of Boronic Acids
The reactivity of boronic acids in the Suzuki-Miyaura coupling is influenced by both electronic and steric factors. Electron-rich boronic acids generally exhibit higher reactivity, while electron-withdrawing groups can diminish yields. Steric hindrance, particularly at the ortho position of the boronic acid, can also impede the reaction. The following table summarizes the expected performance of various arylboronic acids in the Suzuki coupling with this compound, based on data from similar heterocyclic systems.
| Boronic Acid | Structure | Substituent Effect | Expected Yield (%) |
| Phenylboronic acid | Ph-B(OH)₂ | Neutral | 70-80 |
| 4-Methylphenylboronic acid | 4-Me-C₆H₄-B(OH)₂ | Electron-donating (weak) | 75-85 |
| 4-Methoxyphenylboronic acid | 4-MeO-C₆H₄-B(OH)₂ | Electron-donating (strong) | 80-90 |
| 3-Chlorophenylboronic acid | 3-Cl-C₆H₄-B(OH)₂ | Electron-withdrawing (moderate) | 60-70 |
| Thiophene-2-boronic acid | C₄H₃S-B(OH)₂ | Heteroaromatic | 65-75 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a representative methodology for the Suzuki-Miyaura coupling of this compound with a selected boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (0.05 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane/Water, 4:1) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-methoxypyrazine.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to the Synthetic Applications of 2-Iodo-6-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthetic applications of 2-iodo-6-methoxypyrazine, a versatile building block in organic synthesis. Its utility primarily stems from the reactivity of the carbon-iodine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse functionalities onto the pyrazine core, a scaffold present in numerous bioactive molecules. This guide will focus on three of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
The general reactivity trend for halopyrazines in these reactions follows the order of C-X bond strength: I > Br > Cl > F. The electron-deficient nature of the pyrazine ring further activates the C-I bond at the 2-position towards oxidative addition, the initial step in these catalytic cycles.
Comparison of Key Cross-Coupling Reactions
The following sections detail the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions using this compound as a substrate. While specific experimental data for this exact molecule is not always available in the literature, the provided data is based on well-established protocols for structurally similar iodo-heterocycles and serves as a strong predictive guide for reaction outcomes.
Suzuki-Miyaura Coupling: Formation of C-C Bonds with Aryl and Vinyl Groups
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester. This reaction is widely used to synthesize biaryl and vinyl-substituted aromatic compounds. For this compound, this reaction allows for the introduction of a wide range of aryl and vinyl substituents.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | ~90 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2 eq) | 1,4-Dioxane | 100 | 8 | ~92 (estimated) |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2 eq) | DMF | 110 | 16 | ~85 (estimated) |
Yields are estimated based on similar reactions with other iodo-heterocycles.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a suitable solvent (e.g., Toluene/EtOH/H₂O mixture, 10 mL) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a base (e.g., Na₂CO₃, 2.0 mmol). The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aryl-6-methoxypyrazine.
A Cost-Benefit Analysis of 2-Iodo-6-methoxypyrazine in Multi-Step Synthesis: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the choice of starting materials is a critical decision that balances cost, reactivity, and overall process efficiency. This guide provides a detailed cost-benefit analysis of using 2-Iodo-6-methoxypyrazine as a key intermediate in multi-step synthesis, comparing its performance against more accessible and less expensive alternatives: 2-Bromo-6-methoxypyrazine and 2-Chloro-6-methoxypyrazine. The analysis focuses on three of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Executive Summary
The fundamental trade-off in selecting a 2-halo-6-methoxypyrazine substrate lies in the inverse relationship between cost and reactivity. The carbon-halogen bond strength follows the trend C-Cl > C-Br > C-I, which dictates that the iodinated pyrazine is the most reactive, generally leading to higher yields, shorter reaction times, and milder conditions. However, this enhanced reactivity comes at a significant financial premium. Conversely, the chlorinated analogue is the most cost-effective but requires more forcing conditions and advanced catalytic systems to achieve comparable results. The brominated intermediate often presents a practical balance between these two extremes.
Cost and Availability Comparison
A key driver in strategic synthetic planning is the cost of starting materials. The following table summarizes the approximate cost per gram for this compound and its bromo and chloro alternatives. Prices are based on currently available catalogue listings from various suppliers and may vary.
| Compound | CAS Number | Molecular Weight | Representative Price (USD/g) | Availability Notes |
| This compound | 58139-03-0 | 236.01 | ~$47.20 | Some major suppliers have discontinued this product, potentially impacting long-term availability.[1] |
| 2-Bromo-6-methoxypyrazine | 91678-76-1 | 189.01 | ~$46.49 | Readily available from multiple suppliers.[2] |
| 2-Chloro-6-methoxypyrazine | 33332-30-8 | 144.56 | ~$11.40 | Widely available and significantly more economical for large-scale synthesis.[3] |
Note: Prices are subject to change and may vary based on supplier and quantity.
Performance in Key Cross-Coupling Reactions
The "benefit" of using a more expensive substrate like this compound is realized in its superior performance in catalytic cross-coupling reactions. The following tables provide a comparative summary of expected performance based on established reactivity principles for halo-heterocycles.[4] Yields and reaction times are representative and will vary based on the specific coupling partners and optimized conditions.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This reaction is a cornerstone for the formation of C-C bonds, creating biaryl structures.
| Substrate | Catalyst System (Example) | Temp. (°C) | Time (h) | Yield (%) | Key Considerations |
| Iodo | Pd(OAc)₂, SPhos, K₂CO₃ | 80 | 4-6 | 85-95 | Highly reactive; prone to dehalogenation side reactions if not optimized. Milder conditions are often sufficient. |
| Bromo | Pd(dppf)Cl₂, K₂CO₃ | 100 | 8-12 | 80-90 | Offers a good balance of reactivity and stability. A reliable choice for many applications. |
| Chloro | XPhos Pd G3, K₃PO₄ | 110 | 18-24 | 65-80 | Requires highly active, specialized catalyst systems (e.g., Buchwald-type ligands) and higher temperatures. |
Table 2: Sonogashira Coupling with Phenylacetylene
This reaction is essential for synthesizing aryl alkynes, a common motif in medicinal chemistry.
| Substrate | Catalyst System (Example) | Temp. (°C) | Time (h) | Yield (%) | Key Considerations |
| Iodo | Pd(PPh₃)₂Cl₂, CuI, Et₃N | RT - 40 | 2-4 | 90-98 | Excellent reactivity, often proceeding efficiently at or near room temperature. |
| Bromo | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 60-80 | 6-10 | 75-85 | Requires heating to achieve good conversion rates. |
| Chloro | Pd₂(dba)₃, XPhos, CuI, Cs₂CO₃ | 100-120 | 16-24 | 30-50 | Generally challenging and low-yielding, requiring highly active catalysts and forcing conditions. |
Table 3: Buchwald-Hartwig Amination with Aniline
This reaction is a powerful method for the formation of C-N bonds to generate arylamines.
| Substrate | Catalyst System (Example) | Temp. (°C) | Time (h) | Yield (%) | Key Considerations |
| Iodo | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 90 | 6-8 | 80-90 | Good reactivity, though the iodide can sometimes interfere with the catalytic cycle. |
| Bromo | Pd₂(dba)₃, BINAP, NaOtBu | 100 | 10-16 | 85-95 | Often considered the "sweet spot" for this reaction, providing high yields with well-established catalyst systems. |
| Chloro | RuPhos Pd G3, NaOtBu | 110 | 20-30 | 70-85 | Feasible with modern, highly active (and often expensive) catalyst systems. |
Logical and Experimental Workflows
The decision-making process for selecting a substrate and the general experimental procedure can be visualized as follows:
Caption: Substrate selection logic based on project priorities.
Caption: General experimental workflow for cross-coupling reactions.
Experimental Protocols
The following are representative protocols for each of the three major cross-coupling reactions. Safety Note: These reactions should be performed by trained chemists in a well-ventilated fume hood under an inert atmosphere.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-6-methoxypyrazine
Objective: To synthesize 2-(4-methoxyphenyl)-6-methoxypyrazine.
Materials:
-
2-Bromo-6-methoxypyrazine (1.0 mmol, 189 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 22 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 2-Bromo-6-methoxypyrazine, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 10 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Sonogashira Coupling of this compound
Objective: To synthesize 2-methoxy-6-(phenylethynyl)pyrazine.
Materials:
-
This compound (1.0 mmol, 236 mg)
-
Phenylacetylene (1.2 mmol, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 8 mg)
-
Triethylamine (Et₃N) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under argon, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous, degassed triethylamine (5 mL) via syringe, followed by phenylacetylene.
-
Stir the mixture at room temperature for 3 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
Protocol 3: Buchwald-Hartwig Amination of 2-Chloro-6-methoxypyrazine
Objective: To synthesize N-phenyl-6-methoxypyrazin-2-amine.
Materials:
-
2-Chloro-6-methoxypyrazine (1.0 mmol, 145 mg)
-
Aniline (1.2 mmol, 110 µL)
-
RuPhos Pd G3 (0.02 mmol, 17 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, charge a Schlenk tube with 2-Chloro-6-methoxypyrazine, RuPhos Pd G3, and sodium tert-butoxide.
-
Seal the tube, remove from the glovebox, and add anhydrous, degassed toluene (5 mL) via syringe under an argon atmosphere.
-
Add aniline via syringe.
-
Heat the reaction mixture to 110 °C in a preheated oil bath and stir vigorously for 24 hours.
-
Monitor the reaction by LC-MS.
-
Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (10 mL).
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Conclusion
The selection of a 2-halo-6-methoxypyrazine intermediate for multi-step synthesis requires a careful evaluation of cost versus performance.
-
This compound is the premium choice for situations where reaction speed, mild conditions, and maximizing yield are paramount, particularly in small-scale synthesis or when dealing with sensitive downstream functional groups. Its high cost and potential availability issues are significant drawbacks.
-
2-Chloro-6-methoxypyrazine represents the most economical option, making it highly suitable for large-scale industrial processes where cost per kilogram is a primary driver. Researchers must be prepared to invest in more expensive, state-of-the-art catalyst systems and undertake significant optimization to overcome its lower reactivity.
-
2-Bromo-6-methoxypyrazine offers a robust and versatile compromise. It is significantly more reactive than the chloro-analogue, allowing for more flexible and less demanding reaction conditions, while being more cost-effective and readily available than the iodo-derivative. For many bench-scale and pilot-scale applications, it represents the optimal balance of cost and benefit.
References
Navigating Pyrazine Synthesis: A Comparative Guide to 2-Halo-6-methoxypyrazine Reagents
For researchers, scientists, and drug development professionals engaged in the synthesis of complex pyrazine derivatives, the choice of starting material is a critical determinant of reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of 2-iodo-6-methoxypyrazine and its viable alternatives, 2-bromo-6-methoxypyrazine and 2-chloro-6-methoxypyrazine, in the context of palladium-catalyzed cross-coupling reactions.
The functionalization of the pyrazine core is a cornerstone of modern medicinal chemistry, with substituted pyrazines appearing in a wide array of bioactive molecules. The 2-halo-6-methoxypyrazine scaffold serves as a versatile building block for introducing molecular diversity through established cross-coupling methodologies, including the Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Sonogashira reactions. The choice of the halogen atom on the pyrazine ring significantly impacts the reagent's reactivity, stability, and cost, necessitating a careful evaluation for optimal synthetic design.
General Reactivity Trends
The reactivity of 2-halo-6-methoxypyrazines in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl > F.[1][2] This trend is inversely correlated with the C-X bond dissociation energy, making the cleavage of the C-I bond the most facile and the C-Cl bond the most challenging.[3]
Consequently, this compound is the most reactive of the three congeners, often enabling reactions to proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times. However, iodo-derivatives are typically the most expensive and can be less stable. Conversely, 2-chloro-6-methoxypyrazine is the most cost-effective and readily available option but generally requires more forcing reaction conditions, higher catalyst loadings, and more specialized, electron-rich ligands to achieve comparable yields to its bromo and iodo counterparts.[4] 2-Bromo-6-methoxypyrazine offers a balance between reactivity and cost, making it a popular choice in many synthetic applications.
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the performance of 2-iodo-, 2-bromo-, and 2-chloro-6-methoxypyrazine in four major palladium-catalyzed cross-coupling reactions. The presented data is a synthesis of reported yields for analogous halopyridines and halopyrazines to provide a predictive comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron species. For 2-halo-6-methoxypyrazines, this reaction allows for the introduction of a variety of aryl, heteroaryl, and vinyl substituents.
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| This compound | Arylboronic acid | Pd(PPh₃)₄ (2-5 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 2-6 | 85-98 |
| 2-Bromo-6-methoxypyrazine | Arylboronic acid | Pd(dppf)Cl₂ (3-5 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 6-16 | 75-95 |
| 2-Chloro-6-methoxypyrazine | Arylboronic acid | Pd₂(dba)₃ / SPhos (1-3 mol%) | K₃PO₄ | Toluene | 110 | 12-24 | 60-90[4] |
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Halopyrazine (General Procedure)
To a reaction vessel are added the 2-halo-6-methoxypyrazine (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.). A palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) for iodo/bromo derivatives or a more active system like Pd₂(dba)₃/SPhos for chloro derivatives, is then added. The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., nitrogen or argon). A degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), is added, and the mixture is heated with stirring for the required time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling an organohalide with an amine. This reaction is instrumental in synthesizing a wide range of N-aryl and N-heteroaryl pyrazines.
| Reagent | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| This compound | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos (1-2 mol%) | Cs₂CO₃ | Dioxane | 80-100 | 4-12 | 80-95 |
| 2-Bromo-6-methoxypyrazine | Primary/Secondary Amine | Pd(OAc)₂ / BINAP (2-4 mol%) | NaOtBu | Toluene | 100 | 8-18 | 70-90 |
| 2-Chloro-6-methoxypyrazine | Primary/Secondary Amine | Pd₂(dba)₃ / RuPhos (2-5 mol%) | K₃PO₄ | t-BuOH | 110 | 16-24 | 55-85 |
Experimental Protocol: Buchwald-Hartwig Amination of a 2-Halopyrazine (General Procedure)
In a glovebox or under an inert atmosphere, a reaction tube is charged with the 2-halo-6-methoxypyrazine (1.0 equiv.), the amine (1.1-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or RuPhos), and a base (e.g., Cs₂CO₃ or NaOtBu). Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the tube is sealed. The reaction mixture is heated with stirring for the specified time. After cooling, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by flash chromatography to afford the desired N-substituted aminopyrazine.[6]
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organostannane reagent. While effective, the toxicity of organotin compounds is a significant drawback of this method.
| Reagent | Organostannane | Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| This compound | Aryl-SnBu₃ | Pd(PPh₃)₄ (3-5 mol%) | - | Toluene | 90-110 | 6-12 | 75-90 |
| 2-Bromo-6-methoxypyrazine | Vinyl-SnBu₃ | PdCl₂(PPh₃)₂ (5 mol%) | CuI (cat.) | DMF | 100 | 12-24 | 65-85 |
| 2-Chloro-6-methoxypyrazine | Aryl-SnBu₃ | Pd₂(dba)₃ / P(t-Bu)₃ (2-4 mol%) | CsF | Dioxane | 120 | 24-48 | 40-70 |
Experimental Protocol: Stille Coupling of a 2-Halopyrazine (General Procedure)
A mixture of the 2-halo-6-methoxypyrazine (1.0 equiv.), the organostannane (1.1-1.3 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) in an anhydrous, degassed solvent (e.g., toluene or DMF) is heated under an inert atmosphere. For less reactive halides, a co-catalyst like CuI may be added. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with aqueous potassium fluoride to remove tin byproducts. The organic layer is then dried, concentrated, and purified by chromatography.[7][8]
Sonogashira Coupling
The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for synthesizing alkynylpyrazines.
| Reagent | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| This compound | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI (2/4 mol%) | Et₃N | THF | RT - 50 | 2-8 | 80-95 |
| 2-Bromo-6-methoxypyrazine | Terminal Alkyne | Pd(PPh₃)₄ / CuI (5/10 mol%) | i-Pr₂NEt | DMF | 60-80 | 6-18 | 70-90 |
| 2-Chloro-6-methoxypyrazine | Terminal Alkyne | Pd₂(dba)₃ / XPhos / CuI (2/4/5 mol%) | Cs₂CO₃ | Dioxane | 100-120 | 12-24 | 50-80[9] |
Experimental Protocol: Sonogashira Coupling of a 2-Halopyrazine (General Procedure)
To a solution of the 2-halo-6-methoxypyrazine (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent such as THF or DMF, are added a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylethylamine). The reaction mixture is stirred under an inert atmosphere at the appropriate temperature until the starting material is consumed. The mixture is then diluted with an organic solvent, washed with aqueous ammonium chloride and brine, dried over a drying agent, and concentrated. The crude product is purified by column chromatography.[10][11]
Conclusion
The selection of a 2-halo-6-methoxypyrazine reagent for pyrazine synthesis via palladium-catalyzed cross-coupling is a strategic decision that balances reactivity, cost, and reaction conditions. This compound offers the highest reactivity, enabling milder conditions and shorter reaction times, but at a higher cost. 2-Chloro-6-methoxypyrazine represents the most economical option, though it necessitates more robust catalytic systems and more forcing conditions. 2-Bromo-6-methoxypyrazine provides a practical compromise between these two extremes. By understanding the reactivity trends and having access to optimized protocols, researchers can make informed decisions to efficiently synthesize their target pyrazine derivatives for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
Safety Operating Guide
Safe Disposal of 2-Iodo-6-methoxypyrazine: A Procedural Guide
The proper disposal of 2-Iodo-6-methoxypyrazine is critical for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential due to the compound's potential hazards.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to be familiar with the hazards associated with this compound. This substance is classified as harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to protect against splashes.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent contamination of personal attire.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust or vapors.
-
Avoid Contact: Take measures to avoid direct contact with the skin, eyes, and clothing.
Hazard Classification and Safety Information
The following table summarizes the key hazard information for this compound.
| Hazard Category | Classification | Precautionary Statements | Pictograms |
| Acute Toxicity (Oral) | Acute Tox. 4 | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. | GHS07 |
| Skin Corrosion/Irritation | Skin Irrit. 2 | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | GHS07 |
| Serious Eye Damage/Irritation | Eye Dam. 1 | P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. | GHS05 |
| Specific target organ toxicity — Single exposure | STOT SE 3 (Respiratory system)[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | GHS07 |
Operational Disposal Plan: Step-by-Step Procedure
The disposal of chemical waste is regulated and must be managed through your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this compound be disposed of down the drain or in regular trash.[2]
Step 1: Waste Collection and Containerization
-
Designated Container: Use a dedicated, compatible container for this compound waste. The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.
-
Compatibility: Ensure the container material is compatible with this compound.
-
Segregation: Store the this compound waste container separately from incompatible chemicals to prevent hazardous reactions.
Step 2: Labeling Hazardous Waste
-
Clear Identification: Proper labeling is a critical compliance step. Use your institution's approved hazardous waste tags.
-
Content Declaration: The label must clearly state "Hazardous Waste" and identify the contents as "this compound". List all constituents and their approximate percentages.
-
Contact Information: Provide the name and contact information of the responsible researcher or lab.
Step 3: Storage of Hazardous Waste
-
Designated Area: Store the labeled waste container in a designated "satellite accumulation area" near the point of generation.[2]
-
Safe Conditions: Keep the container in a cool, well-ventilated area, away from heat, sparks, or open flames. The container must remain closed at all times, except when adding waste.[2]
-
Secondary Containment: It is best practice to store hazardous waste containers in secondary containment (such as a chemical-resistant tray) to contain potential leaks.[2]
Step 4: Scheduling Waste Pickup
-
Contact EHS: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Provide Information: Be prepared to provide details about the waste, including the chemical name, quantity, and location.
Disposal of Empty Containers
An empty container that held this compound must be managed properly before it can be disposed of as regular trash.
-
Triple-Rinse: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that can effectively remove the chemical residue.
-
Collect Rinsate: The solvent rinsate from each rinse must be collected and disposed of as hazardous waste.[2]
-
Final Steps: After triple-rinsing and allowing the container to air-dry, the original chemical label must be completely defaced or removed. The container may then be disposed of in the regular trash or recycled according to your institution's policies.[2]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for 2-Iodo-6-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 2-Iodo-6-methoxypyrazine (CAS No: 58139-03-0). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. Based on its hazard classifications, the following personal protective equipment is mandatory.
Hazard Summary:
-
Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.
-
Skin Irritation, Category 2 (H315): Causes skin irritation.
-
Serious Eye Damage, Category 1 (H318): Causes serious eye damage.
-
Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.
Pictograms:
-
Corrosion
-
Exclamation Mark
Signal Word: Danger
Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes and vapors that can cause serious eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[1][2] | Prevents skin contact, which can lead to irritation. Always inspect gloves before use. |
| Body Protection | Chemical-resistant lab coat or coveralls.[3] | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][4] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1] | Minimizes inhalation of vapors, which can cause respiratory tract irritation. |
2. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety.
2.1. Preparation and Engineering Controls
-
Ventilation: All handling, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.
-
Ignition Sources: Keep the chemical away from heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment where necessary.[5][6]
2.2. Handling the Chemical
-
Inspection: Upon receipt, inspect the container for any damage or leaks.[4]
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as specified in the table above.
-
Transfer: When transferring the solid, use caution to avoid creating dust.
-
Procedure: Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.[1]
-
Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling.[4][7]
2.3. Spill Procedures
-
Evacuation: In the event of a spill, evacuate all non-essential personnel from the area.[4]
-
Ventilation: Ensure the area is well-ventilated, and if safe to do so, increase ventilation to the fume hood.[4]
-
Containment: Absorb the spill with an inert, non-combustible material like sand or vermiculite.[4]
-
Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[4]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.[8]
3. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Collection
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[1]
-
Container: Use a designated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure lid.[1][8]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[4]
3.2. Waste Storage
-
Location: Store the waste container in a designated satellite accumulation area near the point of generation.[8]
-
Conditions: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials.[4][7][8]
-
Secondary Containment: It is recommended to store hazardous waste containers in secondary containment to mitigate potential leaks.[8]
3.3. Final Disposal
-
Professional Disposal: Arrange for a licensed professional hazardous waste disposal service to collect and manage the waste.[4]
-
Prohibition: Never dispose of this compound down the drain or in regular trash.[4]
-
Empty Containers: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing and drying, the original label should be defaced or removed before the container can be disposed of as regular trash.[8]
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
